Hydrazinecarboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hydrazinecarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2O2/c2-3-1(4)5/h3H,2H2,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIUPIRUAQMTTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(NN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197037 | |
| Record name | Carbazic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.055 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
471-31-8 | |
| Record name | Hydrazinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=471-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbazic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbazic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Hydrazinecarboxylic Acid and Its Derivatives
Direct Synthesis Approaches
Direct synthesis methods offer straightforward routes to hydrazinecarboxylic acid and its derivatives from readily available starting materials. These approaches primarily involve reactions with carbon dioxide or the use of carbamate (B1207046) intermediates.
Hydrazine-Carbon Dioxide Reactions under Controlled Conditions
The reaction of hydrazine (B178648) derivatives with carbon dioxide presents a direct pathway to this compound. google.comniscpr.res.in This method's efficacy is highly dependent on the reaction conditions, particularly pressure and the absence of water.
One patented approach details the reaction of liquid hydrazine and its derivatives with high-pressure carbon dioxide, ranging from 0.5 to 100 MPa. google.comgoogle.com This process facilitates a rapid conversion to this compound or its derivatives, offering significant savings in time and energy. google.com A critical aspect of this method is the use of anhydrous conditions to minimize the formation of by-products and ensure the isolation of a pure product, which can be a solid or a gel. google.comgoogle.com Research has shown that under these high-pressure conditions, the reaction proceeds efficiently, yielding this compound where the hydrazine and carbon dioxide are present in a 1:1 ratio. google.com
In contrast, reactions conducted in the presence of a substantial amount of water (over 46 wt%) and at lower pressures result in a mixture of carbazic acid (H₂N₂HCOOH) and hydrazinium (B103819) carbazate (B1233558) (N₂H₅CO₂N₂H₃), where the ratio of hydrazine to carbon dioxide is not constant. google.com Another patent describes the reaction of anhydrous hydrazine derivatives, such as mono-methylhydrazine, with carbon dioxide at a pressure of less than 0.1 MPa, which results in a sticky precipitate identified as the corresponding this compound. This highlights the sensitivity of the reaction outcome to moisture and pressure.
Table 1: Influence of Reaction Conditions on Hydrazine-CO₂ Reactions
| Parameter | Condition | Outcome | Reference |
| Pressure | High (0.5 - 100 MPa) | Rapid formation of pure this compound | google.comgoogle.com |
| Pressure | Low (< 0.1 MPa) | Formation of a sticky precipitate of this compound | |
| Solvent | Anhydrous | Minimizes by-product formation | google.comgoogle.com |
| Solvent | Aqueous (>46 wt% water) | Mixture of carbazic acid and hydrazinium carbazate | google.com |
Carbamate-Mediated Routes
Carbamate-mediated synthesis provides an alternative and efficient pathway to this compound derivatives. This method often involves the reaction of hydrazides with carbamate-forming agents.
A notable batch process involves the reaction of hydrazides with agents like methylchloroformate. For instance, the reaction of isobutyrate hydrazide with methylchloroformate in dichloromethane (B109758), in the presence of 50% sodium hydroxide (B78521) at a controlled temperature of 10°C, yields this compound with a purity of 99.54% and a yield of 98%. Temperature control is a critical parameter in this reaction to ensure high purity and yield. This method is particularly suitable for producing high-purity intermediates required in the pharmaceutical industry.
Another common strategy involves the reaction of hydrazine hydrate (B1144303) with chloroformates, such as methyl chloroformate, to produce methyl carbazate (this compound methyl ester). vulcanchem.com Carbamates are well-established compounds with diverse applications and can be prepared by condensing an alcohol or phenol (B47542) with an isocyanate or a carbamoyl (B1232498) chloride. google.com
Continuous Flow Synthesis Techniques
Continuous flow synthesis has emerged as a powerful technique for the safe and efficient production of this compound derivatives, particularly on an industrial scale. smolecule.com This methodology offers precise control over reaction parameters, leading to improved yields and safety, especially when handling potentially hazardous reagents.
A two-step telescoped continuous flow process has been developed for the direct conversion of carboxylic acids to their corresponding acid hydrazides. osti.gov In this system, a carboxylic acid is first esterified in acidic methanol (B129727) at elevated temperatures (e.g., 135°C) with a short residence time. The resulting crude ester stream is then rapidly cooled before being mixed with hydrazine hydrate in methanol. This mixture then undergoes hydrazinolysis at a high temperature (125–135°C), yielding the desired this compound derivative in isolated yields ranging from 65–91%.
Table 2: Representative Yields from Continuous Flow Synthesis of Acid Hydrazides
| Starting Carboxylic Acid | Product | Isolated Yield (%) | Reference |
| Azelaic acid | Azelaic dihydrazide | 86 | osti.gov |
| Various mono- and diacids | Corresponding acid hydrazides | 65-91 | osti.gov |
Synthesis via Hydrazone Formation and Subsequent Transformations
The formation of hydrazones from this compound derivatives and carbonyl compounds is a versatile strategy for synthesizing a wide array of more complex molecules. vulcanchem.comlibretexts.org Hydrazones serve as key intermediates that can undergo various subsequent transformations.
A common synthetic route involves the initial formation of a hydrazinecarboxylate, such as methyl carbazate, from the reaction of hydrazine hydrate with a chloroformate. vulcanchem.com This intermediate is then condensed with an aldehyde or ketone to form a hydrazone. vulcanchem.com For example, methyl carbazate can be condensed with 2-thiophenecarboxaldehyde in the presence of an acid catalyst to form the corresponding hydrazone derivative. vulcanchem.com
These hydrazone derivatives are valuable in their own right and also as precursors for further reactions. For instance, metalation of C(α),N-carbo-t-butoxyhydrazones with excess lithium diisopropylamide generates dianion-type intermediates. These intermediates can then be condensed with aromatic esters, followed by acid-catalyzed cyclization, to produce substituted 1H-pyrazole-1-carboxylic acid, 1,1-dimethylethyl esters. researchgate.net
The Wolff-Kishner reduction is a classic example of a subsequent transformation of hydrazones, where they are converted to the corresponding alkanes by reaction with a base at high temperatures. libretexts.org
Formation of Cyclic Hydrazino α-Carboxylic Acid Systems
Cyclic hydrazino α-carboxylic acids are important structural motifs found in many natural products and pharmaceuticals. researchgate.netresearchgate.net Their synthesis often involves cycloaddition reactions or other cyclization strategies.
An alternative approach to these cyclic systems starts from simple cyclic hydrazines like pyrazolidine (B1218672) and hexahydropyridazine. clockss.org These starting materials can be mono-protected and then oxidized to form cyclic hydrazones. Subsequent cyanation of these cyclic hydrazones provides a route to 5- and 6-membered unnatural amino acid equivalents. clockss.org
[3+2] Cycloadditions
[3+2] cycloaddition reactions are a powerful tool for the construction of five-membered heterocyclic rings, including those containing a hydrazine moiety. researchgate.netresearchgate.net These reactions typically involve the reaction of a 1,3-dipole with a dipolarophile.
In the context of synthesizing cyclic hydrazino α-carboxylic acid systems, azomethine ylides can serve as the 1,3-dipole. For example, the thermal electrocyclic ring-opening of an aziridine (B145994) can generate an azomethine ylide, which then undergoes a [3+2] cycloaddition with an aldehyde to form an oxazolidine. mdpi.com These oxazolidines can then be hydrolyzed to the corresponding α-amino-β-hydroxy esters. mdpi.com
Another strategy involves the silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes to afford pyrazoles. organic-chemistry.org This method is notable for its mild reaction conditions and broad substrate scope. organic-chemistry.org Similarly, a phosphine-free [3+2] cycloaddition of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles at room temperature. organic-chemistry.org
Cyclization of N-Acyl Hydrazonium Ions
The cyclization of N-acyl hydrazonium ions is an effective method for the synthesis of five-membered cyclic hydrazino α-carboxylic acid derivatives. This strategy involves the generation of a reactive N-acyl hydrazonium ion intermediate, which then undergoes an intramolecular ring-closing reaction. For instance, chlorohydrazones can serve as precursors for these reactive dipole intermediates. Treatment of a chlorohydrazone with silver(I) acetate (B1210297) can generate a dipole that is utilized in cycloadditions to prepare novel β-lactam derivatives. thieme-connect.com While this particular cycloaddition can exhibit good diastereoselectivity, the regioselectivity may only be moderate. thieme-connect.com This approach highlights the utility of generating reactive hydrazonium species for the construction of heterocyclic systems. thieme-connect.comru.nl
[4+2] Cycloadditions
The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful tool for constructing six-membered rings. In the context of this compound derivatives, the nitrogen-nitrogen double bond can be incorporated into a conjugated diene system, which then acts as the diene component in the cycloaddition. thieme-connect.com These azo-dienes, often generated in situ, react with dienophiles to yield tetrahydropyridazine structures. thieme-connect.comrsc.org
A common method involves the in situ generation of 1,2-diaza-1,3-dienes from α-chloro-N-acylhydrazones. rsc.org These intermediates can then undergo a self [4+2] cycloaddition to produce diazenyl tetrahydropyridazines. rsc.org This reaction can be performed on a gram scale with high yields. rsc.org Another approach uses a stable tetrazine as the diene component in an inverse-electron-demand Diels-Alder reaction with dienophiles like indoles, which releases nitrogen gas and leads to the final cycloadducts. thieme-connect.com
Table 1: Examples of [4+2] Cycloaddition Reactions
| Diene Precursor | Dienophile | Conditions | Product Type | Yield | Reference |
| α-Chloro-N-benzoyl hydrazone | Self-cycloaddition | Base-promoted | Diazenyl tetrahydropyridazine | 87% | rsc.org |
| Azo-diene (from precursor 169 ) | Ethyl acrylate | DBU | Tetrahydropyridazine | Good | thieme-connect.com |
| Tetrazine 174 | Indole | Not specified | Fused cycloadduct | Not specified | thieme-connect.com |
Tandem and Multicomponent Syntheses
Tandem and multicomponent reactions (MCRs) offer an atom-economical and efficient pathway to complex molecules from simple precursors in a one-pot process. rsc.org These strategies are particularly valuable for synthesizing pyrazole (B372694) and pyrazolone (B3327878) derivatives, which are structurally related to cyclic hydrazine compounds. beilstein-journals.org
The Knorr synthesis, a classic cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, is often adapted for MCRs where the dicarbonyl compound is generated in situ. beilstein-journals.org For example, enolates can react with carboxylic acid chlorides to form the 1,3-dicarbonyl intermediate, which then reacts with a hydrazine derivative in a consecutive MCR. beilstein-journals.org Another versatile approach involves the Ugi four-component reaction. An Ugi reaction using isobutyraldehyde, tert-butylcarbazate, 2-iodobenzoic acid, and 4-trifluoromethylbenzylisocyanide has been used to synthesize complex acyclic hydrazine derivatives, which can be precursors for subsequent cyclizations. uni-halle.de
Hetero-Diels-Alder Reactions
The hetero-Diels-Alder reaction is a variation of the [4+2] cycloaddition where one or more carbon atoms in the diene or dienophile are replaced by heteroatoms. This methodology is extensively used for synthesizing heterocyclic systems, including those derived from this compound. scholaris.ca Azoalkenes, generated in situ from precursors like N-acylhydrazones, serve as potent heterodienes that react with various dienophiles. nih.gov
One notable application is a one-pot, gold(I)-catalyzed tandem reaction of enynyl acetates. acs.org In this sequence, a cycloisomerization leads to a dienyl acetate intermediate, which is then trapped in situ by a heterodienophile like diethylazodicarboxylate (DEAD) in a hetero-Diels-Alder reaction. acs.org This cascade process efficiently produces ring-fused 5-hydrazino-2-cyclopentenone derivatives. acs.org Similarly, the synthesis of steroidal [16,17-c]tetrahydropyridazine derivatives has been achieved through consecutive Stille coupling and hetero-Diels-Alder reactions in a one-pot procedure without isolating the diene intermediates. researchgate.net
Table 2: Hetero-Diels-Alder Reaction Examples
| Diene | Dienophile | Catalyst/Conditions | Product | Yield | Reference |
| In situ dienyl acetate | Diethylazodicarboxylate (DEAD) | Gold(I) catalyst | 5-Hydrazino-2-cyclopentenone derivative | 76-79% | acs.org |
| In situ steroidal diene | Not specified | Stille coupling conditions | Steroidal [16,17-c]tetrahydropyridazine | Not specified | researchgate.net |
| In situ azoalkene | Aromatic thioketone | Base | 3,6-Dihydro-2H-1,3,4-thiadiazine derivative | 59% | nih.gov |
Cyclization via Nucleophilic Displacement
Intramolecular cyclization through nucleophilic displacement is a fundamental and widely used strategy for preparing piperazic acid derivatives. thieme-connect.com This approach typically involves the synthesis of an enantiomerically pure linear precursor containing both a nucleophilic hydrazine nitrogen and an electrophilic center with a good leaving group. thieme-connect.com The reaction proceeds via an intramolecular nucleophilic attack of the hydrazine nitrogen, displacing the leaving group to form the heterocyclic ring. pressbooks.pub
A key example is the stereoselective synthesis of (3S,5S)-5-hydroxypiperazic acid, a crucial component of many natural products. thieme-connect.com This synthesis often employs a Mitsunobu cyclization on a suitably protected precursor to form the six-membered ring. thieme-connect.com The synthesis of N-substituted hydrazides can also be achieved through nucleophilic substitution reactions where hydrazides react with compounds like 1-chloro-4-trifluoromethyl-2,6-dinitrobenzene. mdpi.com
Intramolecular N-Arylation
Intramolecular N-arylation provides a direct route to benz-annulated derivatives of piperazic acids. thieme-connect.com This method relies on transition-metal-catalyzed cross-coupling reactions, most notably the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. csic.esorganic-chemistry.org In this reaction, a hydrazine nitrogen atom is coupled to an aryl halide within the same molecule to forge the heterocyclic ring. thieme-connect.com
A copper-catalyzed N-arylation of hydrazone precursors has been shown to produce the corresponding nitrogen heterocycles in excellent yields. thieme-connect.com More recently, an intramolecular Buchwald-Hartwig N-arylation of bicyclic hydrazines has been developed. rsc.orgresearchgate.net This key reaction provides access to a variety of spiro[indoline-2,3′-piperidine] derivatives after a subsequent reductive cleavage of the nitrogen-nitrogen bond, yielding novel spirocyclic compounds in up to 42% yield over five steps. rsc.org
Intramolecular Hydrazone Formation
A common and straightforward method for synthesizing unsaturated piperazic acid derivatives is through intramolecular hydrazone formation. thieme-connect.comnumberanalytics.com This reaction involves the condensation between a carbonyl group (aldehyde or ketone) and a hydrazine moiety that are part of the same molecule. nih.gov The most challenging aspect of this approach is often the synthesis of the required linear precursor. thieme-connect.com
In a typical application, an ω-oxo ester is first converted into a linear hydrazone with Boc-hydrazine. thieme-connect.com Following hydrolysis of the ester and reduction of the hydrazone, the resulting hydrazine is protected. Removal of the Boc group with trifluoroacetic acid then triggers the intramolecular condensation to form the cyclic product. thieme-connect.com This strategy has also been applied to the synthesis of enantiomerically pure five- and six-membered heterocycles starting from precursors derived from amino acids like homoserine or glutamic acid. thieme-connect.com
Intramolecular Lactam Formation
Intramolecular lactam formation, or lactamization, is a fundamental cyclization reaction that yields a cyclic amide (a lactam) from a molecule containing both an amine and a carboxylic acid functional group. byjus.comwikipedia.org In the context of this compound derivatives, this intramolecular condensation is a key step for the synthesis of saturated nitrogen-containing heterocycles, such as pyrazolidin-3-ones and 1,2,4-triazinan-3-ones. These structures are essentially cyclic hydrazides of 3-hydrazinopropanoic acid. arkat-usa.org
The process typically involves the activation of a carboxylic acid group within a linear precursor, followed by nucleophilic attack from a hydrazine nitrogen atom within the same molecule. wikipedia.org This strategy is highly effective for forming five- and six-membered rings. wikipedia.orgthieme-connect.com
Pyrazolidin-3-one (B1205042) Synthesis: The synthesis of pyrazolidin-3-ones often begins with α,β-unsaturated carboxylic acid derivatives which react with hydrazine. arkat-usa.org A more tailored approach involves the cyclization of β-hydrazino esters. For instance, the reaction of β-keto esters with hydrazines can produce hydrazones, which may subsequently be cyclized to pyrazolidin-3-ones upon heating. researchgate.net In some cases, more forceful conditions, such as heating in benzene (B151609) with a dehydrating agent like phosphorus pentoxide, are required to facilitate the ring closure of the intermediate hydrazone. researchgate.net
A multi-step synthesis towards 5-substituted pyrazolidin-3-ones demonstrates this principle. Starting from methyl acrylate, a sequence of reactions including Michael addition, Cbz-protection, hydrolysis, Masamune-Claisen condensation, reduction, and mesylation leads to a linear precursor that cyclizes with hydrazine hydrate to yield the final pyrazolidin-3-one ring. arkat-usa.org
1,2,4-Triazinan-3-one Synthesis: The construction of the 1,2,4-triazine (B1199460) ring system can be achieved through various cyclocondensation reactions. nih.govmdpi.com For example, reacting cyanoacetylhydrazine with chloroacetone (B47974) yields an intermediate which, upon treatment with hydrazine hydrate, cyclizes to a 1,2,4-triazine derivative. scirp.org Another strategy involves the reaction of C-glycopyranosyl formamidrazones with α-keto-carboxylic esters. This initially forms an N1-alkoxycarbonylalkylidene amidrazone intermediate, which can be cyclized under thermal conditions in toluene (B28343) to produce C-glycopyranosyl 1,2,4-triazin-5(4H)-ones. mdpi.com
| Starting Material | Reagents | Product | Ring System | Ref |
| β-Keto ester & Phenylhydrazine (B124118) | 1. Ethanol (heat) 2. Benzene, P₂O₅ (heat) | 1,2-Dihydropyrazol-3-one | Pyrazolidinone | researchgate.net |
| Methyl Acrylate | 1. Benzylamine, DBU 2. Cbz-Cl 3. LiOH 4. Monomethyl magnesium malonate 5. NaBH₄ 6. MsCl 7. N₂H₄·H₂O | 5-{2-[(Alkyl)(benzyloxycarbonyl)amino]ethyl}pyrazolidin-3-one | Pyrazolidinone | arkat-usa.org |
| Cyanoacetylhydrazine & Chloroacetone | Hydrazine hydrate | 1,2,4-Triazine derivative | 1,2,4-Triazine | scirp.org |
| C-Glycosyl formamidrazone & Ethyl glyoxalate | Toluene (heat) | C-Glycal 1,2,4-triazin-5(4H)-one | 1,2,4-Triazinone | mdpi.com |
Ring-Closing Metathesis
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the construction of unsaturated cyclic systems, including those containing nitrogen. organic-chemistry.orgwikipedia.org This reaction utilizes metal-alkylidene catalysts, most notably those based on ruthenium (like Grubbs' catalysts), to facilitate the intramolecular metathesis of a diene, forming a cycloalkene and releasing ethylene (B1197577) as a byproduct. organic-chemistry.orgwikipedia.org RCM is particularly effective for creating 5- to 7-membered rings and has been successfully applied to the synthesis of cyclic hydrazine derivatives. wikipedia.orgnih.gov
The synthesis of fluorinated cyclic hydrazine derivatives showcases the utility of RCM as a key step. thieme-connect.deru.nl This approach allows for the straightforward preparation of these valuable heterocyclic structures. The synthesis of bicyclic pyrazolidinones and other bridged bicyclic hydrazines also heavily relies on RCM. researchgate.netresearchgate.netrsc.org For example, a sequential Ugi-RCM-Heck microwave-assisted protocol has been developed for the diastereoselective synthesis of bridged bicyclic lactams. rsc.org Similarly, Ugi-RCM strategies have been employed to create macrocycles, demonstrating the broad applicability of this method. rsc.org
The general applicability of RCM is highlighted in the synthesis of various nitrogen heterocycles. Di-allylated amines can undergo RCM to form pyrrolines, which can then be aromatized to pyrroles. organic-chemistry.org The reaction conditions are generally tolerant of a wide range of functional groups, making RCM a valuable strategy for complex molecule synthesis. wikipedia.orgnih.gov
| Catalyst Type | Substrate Type | Product Type | Key Feature | Ref |
| Ruthenium-based | Fluorinated- and trifluoromethylated olefins | Fluorinated cyclic hydrazine derivatives | Straightforward access to fluorinated heterocycles | thieme-connect.de |
| Grubbs' catalyst | Tetraolefinic amide (from Ugi reaction) | Bicyclic lactams | Direct double RCM leading to bicyclic systems | rsc.org |
| Ruthenium alkylidene | Olefin-containing enamides | Protected cyclic enamides | Synthesis of five- and six-membered cyclic enamides | researchgate.net |
| Molybdenum alkylidene | Acyclic dienes | Cyclic amines (6-, 7-, 8-membered) | Asymmetric RCM for enantioselective synthesis | nih.gov |
One-Pot Synthetic Protocols for Derivatives
A notable example is the one-pot synthesis of tert-butyl carbazate. One method involves the reaction of BOC anhydride (B1165640) with hydrazine hydrate in an isopropanol (B130326) solution. google.com Another innovative approach utilizes a solid base catalyst in an ionic liquid, where phenyl chloroformate and tert-butanol (B103910) first react to form an ester, followed by a substitution reaction with hydrazine hydrate in the same pot. google.com This method is promoted as being environmentally friendly and efficient. google.com
One-pot procedures are also extensively used for constructing more complex derivatives. For instance, 4-substituted 2,4-dihydro-3H-1,2,4-triazolin-3-ones can be synthesized from primary amines using (E)-N'-(ethoxymethylene)this compound methyl ester in a one-pot reaction that is mild and particularly useful for sterically hindered products. researchgate.netresearchgate.net Similarly, pyrazoles can be synthesized in a one-pot reaction from arenes and carboxylic acids, which proceeds through the formation of ketone and β-diketone intermediates followed by heterocyclization with hydrazine. rsc.org Pyrazoline derivatives have also been prepared via one-pot, three-component reactions involving an acetophenone, a benzaldehyde, and phenylhydrazine under microwave irradiation. fip.org
| Product Derivative | Key Reagents | Reaction Type | Advantage | Ref |
| tert-Butyl carbazate | Phenyl chloroformate, tert-butanol, Hydrazine hydrate | Esterification followed by substitution | Environmentally friendly, solid base catalyst in ionic liquid | google.com |
| tert-Butyl carbazate | BOC anhydride, Hydrazine hydrate | Acylation | High yield, simple procedure | google.com |
| 4-Substituted 2,4-dihydro-3H-1,2,4-triazolin-3-ones | Primary amines, N'-(Ethoxymethylene)this compound methyl ester | Condensation/Cyclization | Mild conditions, suitable for sterically hindered products | researchgate.net |
| Pyrazoles | Arenes, Carboxylic acids, Hydrazine | Acylation/Condensation/Cyclization | Rapid and efficient from simple starting materials | rsc.org |
| Pyrazoline derivatives | Acetophenone, Benzaldehyde, Phenylhydrazine | Condensation/Cyclization | Microwave-assisted, three-component reaction | fip.org |
Metal-Mediated and Catalytic Synthetic Approaches
Metal-mediated and catalytic reactions are indispensable in modern organic synthesis, providing efficient and selective pathways to a wide range of compounds, including derivatives of this compound. organic-chemistry.orgrsc.org These methods encompass the use of metal ions to form complexes with specific reactivity, as well as the application of transition metal catalysts to facilitate bond formations.
Metal hydrazine carboxylate complexes are formed when certain metal ions react with the hydrazine carboxylate anion. researchgate.net These complexes, which can also incorporate hydrazine, have been studied for their thermal decomposition properties and have found use in the combustion synthesis of fine particle metal oxides and ferrites at low temperatures. researchgate.net
Catalytic approaches offer a broader scope for synthesis. Palladium-catalyzed allylic substitution of allyl acetates with arylhydrazines provides a regioselective method for producing N,N-disubstituted hydrazines. organic-chemistry.org Copper(II) chloride, in combination with TMEDA, catalyzes the reaction between terminal alkynes and dialkyl azodicarboxylates to yield ynehydrazides. organic-chemistry.org Furthermore, ruthenium tricarbonyl complexes have been shown to catalyze the synthesis of mono- or dialkylated acyl hydrazides from alcohols via a borrowing hydrogen strategy. organic-chemistry.org
The synthesis of heterocyclic frameworks often benefits from metal catalysis. For example, iron catalysis has been explored for the synthesis of quinazoline (B50416) derivatives. nih.gov A novel method for synthesizing methyl quinazoline-2-carboxylates involves a reaction between 2–(azidomethyl)–phenyl isocyanides and methyl carbazate. nih.gov While many catalytic systems rely on metals, metal-free catalytic approaches are also gaining prominence for the synthesis of N-heterocycles. rsc.org
| Metal/Catalyst | Reaction Type | Substrates | Product | Ref |
| Various Metal Ions (e.g., Co, Fe, Ni, Zn) | Complex Formation | Metal ions, Hydrazine carboxylate | Metal Hydrazine Carboxylate Hydrates | researchgate.net |
| Palladium | Allylic Substitution | Allyl acetates, Arylhydrazines | N,N-Disubstituted hydrazines | organic-chemistry.org |
| Copper(II) chloride/TMEDA | Addition | Terminal alkynes, Dialkyl azodicarboxylates | Ynehydrazides | organic-chemistry.org |
| Diaminocyclopentadienone ruthenium tricarbonyl | Borrowing Hydrogen | Acyl hydrazides, Alcohols | Mono- or Dialkylated acyl hydrazides | organic-chemistry.org |
| Vanadium(II) ions | Catalytic Reduction | Molecular nitrogen | Hydrazine | scispace.com |
Chemical Reactivity and Mechanistic Investigations
Reactivity of the Hydrazine (B178648) Moiety
The hydrazine group (-NHNH₂) is the primary site of reactivity in hydrazinecarboxylic acid, undergoing a range of transformations including oxidation and reduction. The presence of the adjacent carboxylic acid group can modulate this reactivity.
The oxidation of this compound can lead to a variety of products, from complete molecular breakdown to selective bond cleavage. The outcome is highly dependent on the strength of the oxidizing agent and the reaction environment.
Strong oxidizing agents in acidic environments can cause the complete degradation of the this compound molecule. This exhaustive oxidation breaks down the organic structure into simple inorganic gases. A prime example is the reaction with potassium permanganate (B83412) (KMnO₄). In this process, the powerful oxidative nature of the permanganate ion, especially under acidic conditions, leads to the cleavage of both C-N and N-N bonds, ultimately yielding carbon dioxide (CO₂) and nitrogen gas (N₂). masterorganicchemistry.comlibretexts.org The reaction is understood to proceed through multiple steps involving manganese in various oxidation states and likely involves radical intermediates. masterorganicchemistry.com
| Reagent | Conditions | Products | Mechanism Type |
| KMnO₄/H₂SO₄ | Acidic, Heat | CO₂, N₂, H₂O | Complete Oxidation |
Milder oxidizing agents can target the hydrazine moiety more selectively, leading to the cleavage of the nitrogen-nitrogen single bond. The reaction of hydrazine and its derivatives with hydrogen peroxide (H₂O₂) often results in the formation of nitrogen gas and water. researchgate.net This reaction is frequently catalyzed by trace amounts of metal ions present in the solution. researchgate.net The mechanism can be intricate, sometimes involving the formation of a tetrazane-like intermediate (N₄H₆) from the coupling of hydrazyl radicals, which then decomposes by splitting the terminal N-N bonds to release molecular nitrogen (¹⁴N¹⁵N from a mix of ¹⁴N₂H₄ and ¹⁵N₂H₄). mdpi.com The reaction can often be suppressed by the addition of metal chelating agents like EDTA. Other reagents, such as those based on diboron (B99234) compounds, have also been shown to effect a concerted, non-radical cleavage of the N-N bond in hydrazine derivatives.
| Reagent | Conditions | Products | Mechanism Type |
| H₂O₂ | Neutral/Acidic, Metal Catalysis | N₂, H₂O | Selective N–N Bond Cleavage |
Many oxidation pathways for hydrazine derivatives are initiated by the formation of highly reactive free radical intermediates. mcw.edunih.gov One-electron oxidation, often catalyzed by metal ions (e.g., Fe³⁺, Cu²⁺) or enzymes, can remove an electron from a nitrogen atom to form a hydrazyl radical cation. researchgate.net This radical cation is often unstable and can undergo further decomposition. nih.gov For instance, the metabolic activation of hydrazines can generate radicals that lead to their toxic effects. mcw.eduresearchgate.net In the context of this compound, catalytic oxidation in the presence of molecular oxygen and metal catalysts can generate these radical species, which then propagate a decomposition chain reaction. This pathway can result in a mixture of products, including ammonia (B1221849) and carbon dioxide. The initial step is the formation of a hydrazyl radical, which can then react with oxygen or undergo further fragmentation. researchgate.net
Proton-coupled electron transfer (PCET) represents a sophisticated mechanism where an electron and a proton are transferred in a single, often concerted, step. acs.orgnih.gov This pathway is particularly relevant for molecules like this compound, which contain both a redox-active site (the hydrazine group) and a proton-donating/accepting site (the carboxylic acid group). PCET mechanisms are crucial as they can avoid the formation of high-energy charged intermediates that would be generated in stepwise electron-then-proton or proton-then-electron pathways. acs.orgnih.gov
In the oxidation of the hydrazine moiety, the adjacent carboxylic acid group can act as an internal Brønsted acid/base, facilitating the removal of a proton simultaneously with the removal of an electron by an oxidant. rsc.orgtib.eu This internal assistance lowers the activation energy for the oxidation. Such mechanisms have been observed in the oxidation of hydrazine derivatives by metal complexes, where the process is described as a (1e⁻, 1H⁺) transfer that drives an otherwise energetically unfavorable reaction to completion. rsc.org This cooperative action between the two functional groups is a key feature of the molecule's reactivity. rsc.org
The reduction of this compound can selectively target either the carboxylic acid group or the hydrazine N-N bond, depending on the reducing agent used. This differential reactivity allows for controlled chemical transformations.
Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), are powerful enough to reduce the carboxylic acid functional group. masterorganicchemistry.comorganicchemistrytutor.com The mechanism involves an initial acid-base reaction where the acidic proton of the carboxyl group is removed, followed by the addition of a hydride ion to the carbonyl carbon. organicchemistrytutor.com This process converts the carboxylic acid into a primary alcohol, yielding 2-hydroxymethylhydrazine, while preserving the N-N bond. ic.ac.uk
Conversely, catalytic hydrogenation, which employs molecular hydrogen (H₂) and a metal catalyst (e.g., Raney nickel), typically results in the reductive cleavage of the N-N bond. rsc.org This method is known to break the weak nitrogen-nitrogen single bond in various hydrazine derivatives, leading to the formation of two separate amine functionalities. rsc.org In the case of this compound, this would lead to the formation of aminomethanol (B12090428) (which is unstable and decomposes) and ammonia.
| Reagent | Site Reduced | Product(s) |
| LiAlH₄ | Carboxyl Group (-COOH) | 2-Hydroxymethylhydrazine |
| Catalytic Hydrogenation (e.g., Ra-Ni, H₂) | Hydrazine N-N Bond | Ammonia, Aminomethanol (unstable) |
Radical-Mediated Decomposition
Acylation Reactions
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group of this compound undergoes reactions typical of this functional group, including esterification, acid chloride formation, and amidation.
This compound can be esterified by reacting it with an alcohol in the presence of an acid catalyst, such as sulfuric acid. smolecule.com This reaction, known as Fischer esterification, is an equilibrium process where the carboxylic acid and alcohol react to form an ester and water. byjus.commasterorganicchemistry.com
The mechanism of Fischer esterification involves the following key steps: byjus.commasterorganicchemistry.com
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
Nucleophilic attack by the alcohol: The alcohol molecule acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.
Proton transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups.
Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
Esters of this compound, such as methyl carbazate (B1233558) and ethyl carbazate, are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Table 4: Methods for Esterification of Carboxylic Acids
| Method | Reagents | Reference |
| Fischer Esterification | Carboxylic acid, alcohol, acid catalyst | byjus.commasterorganicchemistry.com |
| From acid anhydride (B1165640) and alcohol | Acid anhydride, alcohol | byjus.com |
| From acid chloride and alcohol | Acid chloride, alcohol | byjus.com |
The carboxylic acid group of this compound can be converted to a more reactive acid chloride (carbazoyl chloride) by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. byjus.comcommonorganicchemistry.com The reaction with thionyl chloride is a common laboratory method. byjus.comlibretexts.org
The mechanism for the reaction with thionyl chloride involves the conversion of the hydroxyl group into a chlorosulfite intermediate, which is a better leaving group. byjus.comlibretexts.org The chloride ion generated in the process then acts as a nucleophile, attacking the carbonyl carbon and displacing the chlorosulfite group to form the acid chloride. libretexts.org The byproducts of this reaction, sulfur dioxide and hydrogen chloride, are gases, which simplifies the purification of the desired product. chemguide.co.uk
The carboxylic acid moiety of this compound can react with amines to form amides. This reaction typically requires activation of the carboxylic acid, for example, by converting it to an acid chloride first. The resulting acid chloride can then readily react with a primary or secondary amine to yield the corresponding amide. byjus.com
Alternatively, direct amidation can be achieved using coupling reagents that activate the carboxylic acid in situ. These activated intermediates are then susceptible to nucleophilic attack by an amine. Amidation reactions are fundamental in peptide synthesis and for the creation of various functional materials. nih.gov
Salt Formation
This compound can form salts through various reactions. The neutralization of the carboxylic acid group with a base, such as hydrazine hydrate (B1144303), in an aqueous medium can produce hydrazinium (B103819) salts. grafiati.com For instance, heating the hydrazonium salt of this compound to 140°C is a known method to produce carbohydrazide (B1668358). google.com The formation of these salts is a straightforward acid-base reaction, yielding compounds with distinct properties and thermal decomposition pathways. grafiati.com
Additionally, derivatives of this compound can also form salts. For example, (2,3-dihydroxybenzoyl)hydrazine carboxylic acid, t-butyl ester, when dissolved in a mixture of trifluoroacetic acid and anisole, crystallizes to form (2,3-dihydroxybenzoyl)hydrazine, trifluoroacetate (B77799) salt. prepchem.com The formation of salts can also occur with alkali metals, leading to derivatives like lithium, sodium, and potassium salts of amino-acid derived bis(dithiocarbamate) complexes. db-thueringen.de
Rearrangement Reactions (e.g., Curtius-Type, Schmidt Reaction via Acyl Azide (B81097) Intermediates)
This compound and its derivatives are key players in important rearrangement reactions that provide pathways to amines and other nitrogen-containing compounds. These reactions often proceed through an acyl azide intermediate.
The Schmidt reaction allows for the conversion of carboxylic acids to amines. numberanalytics.com It involves the reaction of a carboxylic acid with hydrazoic acid (HN₃) in the presence of a strong acid catalyst. numberanalytics.comwikipedia.org The mechanism begins with the formation of an acylium ion, which then reacts with hydrazoic acid to form an acyl azide intermediate. libretexts.org This intermediate undergoes a rearrangement, similar to the Curtius rearrangement, to produce an isocyanate, which is then hydrolyzed to yield a primary amine and carbon dioxide. wikipedia.orglibretexts.org
The Curtius rearrangement is the thermal decomposition of an acyl azide into an isocyanate and nitrogen gas. wikipedia.orgbyjus.com This isocyanate is a versatile intermediate that can react with various nucleophiles. byjus.comnih.gov For example, reaction with water leads to the formation of an unstable carbamic acid derivative that spontaneously decarboxylates to give a primary amine. byjus.comorganic-chemistry.org The acyl azide precursor for the Curtius rearrangement is typically synthesized from the reaction of acid chlorides or anhydrides with an azide salt, or directly from a carboxylic acid using reagents like diphenylphosphoryl azide (DPPA). wikipedia.orgorganic-chemistry.org This reaction is noted for its mild conditions and wide applicability in the synthesis of complex molecules, including natural products. nih.govrsc.org
A key distinction between the Schmidt and Curtius reactions lies in the formation of the acyl azide intermediate. In the Schmidt reaction, it is generated in situ from the carboxylic acid and hydrazoic acid, whereas in the classic Curtius rearrangement, the acyl azide is typically prepared in a separate step from an acyl halide. wikipedia.orgorganic-chemistry.orgvedantu.com
Reactivity as a Nucleophile and Electrophile
The dual functionality of this compound allows it to act as both a nucleophile and an electrophile, depending on the reaction conditions and the reacting partner. researchgate.net
The hydrazine moiety, with its lone pairs of electrons on the nitrogen atoms, is inherently nucleophilic. This nucleophilicity is evident in its reactions with electrophilic centers, such as the carbonyl carbon of aldehydes and ketones, to form hydrazones. The nucleophilic character of the hydrazine group is central to its role in forming complexes with metal ions. ijoeete.com
Conversely, the carboxylic acid group provides an electrophilic site at the carbonyl carbon. saskoer.ca This electrophilicity is enhanced by protonation of the carbonyl oxygen under acidic conditions, making it more susceptible to attack by nucleophiles. saskoer.ca Reactions such as esterification, where an alcohol acts as the nucleophile, exemplify the electrophilic nature of the carboxylic acid group.
The interplay between these two functionalities can be modulated by derivatization. For instance, converting the carboxylic acid to an ester can alter the reactivity of the molecule. The tert-butyl ester of N'-[1-Aminopropylidene]this compound is stable under basic conditions but can be modified by electrophiles, allowing for selective transformations.
Interactions with Metal Centers and Complexation Chemistry
This compound and its derivatives are effective ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. ijoeete.comiaea.org These complexes have applications in diverse fields, including the development of bioactive compounds and energetic materials. ijoeete.comresearchgate.net
Ligand Design and Coordination Modes
This compound can act as a bidentate ligand, coordinating to a metal center through both the nitrogen atom of the hydrazine group and an oxygen atom of the carboxylate group. researchgate.net This chelation results in the formation of a stable five-membered ring structure. The specific coordination mode can be influenced by the nature of the metal ion, the pH of the solution, and the presence of other ligands. cmu.edu
Derivatives of this compound, such as its esters (carbazates), also serve as effective ligands. researchgate.net For example, methyl carbazate forms complexes with various transition metals like Mn(II), Ni(II), Cu(II), Zn(II), and Cd(II). researchgate.net In these complexes, the ligand typically coordinates in a bidentate fashion. The resulting coordination geometry around the metal ion is often octahedral. researchgate.net
The design of ligands based on the this compound scaffold allows for the tuning of the electronic and steric properties of the resulting metal complexes. nih.gov This can influence the stability, reactivity, and physical properties of the complexes. For instance, Schiff base ligands derived from carbohydrazide can exist in keto-enol tautomeric forms, which affects their coordination behavior. ajgreenchem.com The coordination can involve either the keto or the enol form, leading to different complex structures. ajgreenchem.com The versatility in coordination modes makes this compound and its derivatives valuable building blocks in the design of coordination polymers and metal-organic frameworks. mdpi.comwikipedia.org
Reaction Kinetics and Thermodynamics of Complex Formation
The formation of metal complexes with this compound is governed by kinetic and thermodynamic principles. The stability of these complexes can be quantified by their stability constants. Studies on the complexes of this compound with bivalent metal ions such as Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) have shown that the stability generally follows the Irving-Williams series: Cu(II) > Zn(II) > Ni(II) > Co(II) > Cd(II). asianpubs.org
The thermodynamics of complex formation provides insight into the driving forces of the reaction. The Gibbs free energy of complexation (ΔG) indicates the spontaneity of the reaction. For many metal-ligand systems, a negative ΔG value confirms that complex formation is a spontaneous process. iosrjournals.org The enthalpy change (ΔH) reveals whether the reaction is exothermic or endothermic. A negative ΔH suggests that the metal-ligand bonds are strong and the complexation is energetically favorable. iosrjournals.orgresearchgate.net The entropy change (ΔS) reflects the change in disorder during the reaction.
Kinetic studies can elucidate the mechanism of complex formation. gyanvihar.org The rate of complexation can be influenced by factors such as the concentration of reactants, temperature, and the nature of the solvent. gyanvihar.orgmdpi.com For instance, the kinetics of complex formation can be studied using techniques like stopped-flow spectrophotometry to determine rate constants for the forward and reverse reactions. libretexts.org The activation parameters, such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), can be determined from the temperature dependence of the reaction rates, providing further details about the transition state of the reaction. researchgate.netresearchgate.net
Derivatives and Analogues of Hydrazinecarboxylic Acid
Esters of Hydrazinecarboxylic Acid
Esters of this compound, commonly known as carbazates or hydrazinecarboxylates, are perhaps the most widely utilized derivatives. They are formed by the replacement of the acidic hydrogen of the carboxyl group with an alkyl or aryl moiety. These esters are stable, often crystalline solids, and serve as crucial reagents and building blocks, particularly in the synthesis of nitrogen-containing compounds and as protecting groups in peptide chemistry.
Methyl and Ethyl Esters
Methyl carbazate (B1233558) (H₂NNHCOOCH₃) and ethyl carbazate (H₂NNHCOOC₂H₅) are fundamental derivatives of this compound. They are versatile synthesis units in organic chemistry.
Synthesis: The synthesis of methyl and ethyl carbazates is typically achieved through the reaction of hydrazine (B178648) with the corresponding dialkyl carbonate or alkyl chloroformate. For instance, methyl carbazate can be prepared by reacting hydrazine hydrate (B1144303) with dimethyl carbonate. One method involves heating a mixture of dimethyl carbonate and hydrazine hydrate, followed by distillation under reduced pressure to remove water, methanol (B129727), and excess dimethyl carbonate, yielding a white crystalline solid. A process for preparing particularly pure methyl carbazate involves the simultaneous metering of hydrazine and dimethyl carbonate into a solvent at a controlled temperature (from -20 to +30 °C).
Similarly, ethyl carbazate is synthesized from hydrazine hydrate and ethyl chloroformate or diethyl carbonate. The reaction of glyoxylic acid and ethyl carbazate in situ can yield ethoxycarbonyl-hydrazono-acetic acid (Hgly-ec), which forms complexes with various metal nitrates.
Properties and Reactions: Methyl and ethyl carbazates are valuable intermediates. They can be used for the transfer of a hydrazine group or as a protective group for carbonyls. They readily undergo condensation reactions with aldehydes and ketones to form the corresponding hydrazones. For example, methyl carbazate condenses with 2-thiophenecarboxaldehyde to form methyl (2-thienylmethylene)hydrazinecarboxylate. These esters also serve as ligands in coordination chemistry, forming complexes with various metal ions like Ca(II), Ba(II), and Zn(II). For instance, zinc nitrate (B79036) reacts with methyl carbazate to form Zn(MCZ)₃₂·H₂O.
| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Synthesis Precursors |
| Methyl carbazate | C₂H₆N₂O₂ | 90.08 | 69-70 | Hydrazine, Dimethyl carbonate |
| Ethyl carbazate | C₃H₈N₂O₂ | 104.11 | 44-48 | Hydrazine, Diethyl carbonate |
Tert-Butyl and Benzyl (B1604629) Esters
Tert-butyl carbazate and benzyl carbazate are extensively used in organic synthesis, primarily as protecting groups for the hydrazine moiety, especially in peptide synthesis.
Synthesis and Application: Tert-butyl carbazate is commonly synthesized from the reaction of hydrazine hydrate with tert-butyl phenyl carbonate or di-tert-butyl dicarbonate (B1257347) (Boc anhydride). It is a key reagent in solid-phase peptide synthesis. For example, it can be used in palladium-catalyzed cross-coupling reactions with vinyl halides to produce N-Boc-protected alkenylhydrazines. It also reacts with aldehydes to form hydrazones, which are intermediates in the synthesis of various complex molecules.
Benzyl carbazate is similarly employed, often for the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group. A Schiff base ligand, N′-(1-{6-[1-(Benzyloxycarbonyl-hydrazono)-ethyl]-pyridin-2-yl}-ethylidene)-hydrazinecarboxylic acid benzyl ester, was synthesized by reacting 2,6-diacetylpyridine (B75352) with benzyl carbazate.
The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are orthogonal, meaning they can be selectively removed under different conditions (acidic for Boc, hydrogenolysis for Cbz), which is a crucial feature in multi-step synthesis. For instance, in the synthesis of azapeptides, N-benzyl-N'-BOC-hydrazine can be prepared starting from tert-butyl carbazate and benzaldehyde.
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Application |
| Tert-butyl carbazate | C₅H₁₂N₂O₂ | 132.16 | 63-65 (0.1 mmHg) | Boc protecting group source |
| Benzyl carbazate | C₈H₁₀N₂O₂ | 166.18 | 105-108 (0.2 mmHg) | Cbz protecting group source |
Substituted Ester Derivatives
A wide variety of substituted this compound esters have been synthesized for various applications. These substitutions can be on the ester group or the nitrogen atoms.
Aryl Esters: Aryl esters of substituted hydrazinecarboxylic acids represent a significant class of these derivatives. For example, phenyl carbazate has been used in coupling reactions.
Alkylidene and Arylidene Derivatives: These derivatives are typically formed by the condensation of a carbazate with an aldehyde or ketone. For example, methyl carbazate reacts with 2-thiophenecarboxaldehyde to yield methyl (2-thienylmethylene)hydrazinecarboxylate. vulcanchem.com Another example is ethyl 2-(1-ethoxyethylidene)hydrazinecarboxylate, formed from the reaction of ethyl carbazate. clockss.org These hydrazone derivatives are important intermediates for synthesizing heterocyclic compounds like pyrazoles. researchgate.net
Other Substituted Esters: The synthesis of α-alkylidene-β-hydrazino acid derivatives has been achieved through the reaction of Morita–Baylis–Hillman (MBH) alcohols with azodicarboxylates. beilstein-journals.org For instance, various alkyl MBH alcohols react with diethyl azodicarboxylate to produce the corresponding α-alkylidene-β-hydrazino esters in high yields. beilstein-journals.org
Hydrazides and Carbazides
When the ester group of a this compound is replaced by a hydrazinyl group (-NHNH₂), the resulting compound is a carbohydrazide (B1668358). The term carbazide can also refer to derivatives of this compound where the carboxyl hydrogen is replaced by an amino or substituted amino group, forming semicarbazides.
Carbohydrazide and its Derivatives
Carbohydrazide (OC(N₂H₃)₂) is a symmetrical molecule derived from this compound. It is a white, water-soluble solid. ajchem-b.com
Synthesis: Industrially, carbohydrazide is produced by treating urea (B33335) with hydrazine. ajchem-b.com It can also be prepared from the reaction of other C1-precursors like carbonate esters with hydrazine. ajchem-b.com
Derivatives and Applications: Carbohydrazide and its derivatives are versatile compounds with applications in various fields. They are used as oxygen scavengers in boiler systems to prevent corrosion and as curing agents for epoxy resins. ajchem-b.com In organic synthesis, they are precursors to a wide range of heterocyclic compounds. ajgreenchem.comajgreenchem.com For example, condensation of 5-methylpyrazinoic acid hydrazide with various substituted aromatic aldehydes produces substituted phenylmethylidene-5-methylpyrazine-2-carbohydrazide derivatives. ajgreenchem.comajgreenchem.com Similarly, thiocarbohydrazide, an analogue of carbohydrazide, reacts with substituted isatins to form bis-isatin derivatives. ajgreenchem.com
Semicarbazides and thiosemicarbazides are related classes of compounds. Semicarbazides are derivatives of urea, while thiosemicarbazides are derivatives of thiourea. They are typically synthesized by the addition of hydrazides to isocyanates and isothiocyanates, respectively. ajchem-b.comajchem-b.com These compounds, and the Schiff bases derived from them (semicarbazones and thiosemicarbazones), are important intermediates in the synthesis of five-membered heterocycles like triazoles, oxadiazoles, and thiadiazoles. tandfonline.com They also form stable complexes with various transition metals. grin.comrroij.com
| Derivative Class | General Structure | Synthesis Method Example | Key Applications |
| Carbohydrazides | R-CO-NHNH₂ | Hydrazinolysis of esters | Synthesis of heterocycles ajgreenchem.comajgreenchem.com |
| Semicarbazides | R¹R²N-CO-NHNHR³ | Addition of hydrazides to isocyanates | Synthesis of heterocycles, Ligands ajchem-b.comtandfonline.com |
| Thiosemicarbazides | R¹R²N-CS-NHNHR³ | Addition of hydrazides to isothiocyanates | Synthesis of heterocycles, Ligands ajchem-b.comtandfonline.com |
N-Substituted this compound Derivatives
Substitution on one or both of the nitrogen atoms of this compound leads to a vast array of derivatives with tailored properties and reactivity.
N-Acyl Derivatives: N-Acyl substitution involves attaching an acyl group (R-C=O) to one of the nitrogen atoms. For example, N-acyl-N'-substituted hydrazines can be coupled with aryl iodides in the presence of a CuI catalyst to afford N-acyl-N′,N′-disubstituted hydrazines regioselectively. organic-chemistry.org These compounds can also react with 2-bromoarylcarbonylic compounds to synthesize 1-aryl-1H-indazoles. organic-chemistry.org The synthesis of acylhydrazides can be achieved by reacting hydrazine with an amide at temperatures between 35°C and 120°C. google.com
N-Aryl Derivatives: The introduction of an aryl group onto a nitrogen atom is a common modification. A copper-catalyzed coupling reaction of 2-halobenzonitriles with hydrazine carboxylic esters can produce substituted 3-aminoindazoles. organic-chemistry.org Similarly, CuI/4-hydroxy-l-proline can catalyze the coupling of aryl bromides with N-Boc hydrazine to yield N-aryl hydrazides. organic-chemistry.orgorganic-chemistry.org
N-Alkylidene/Arylidene Derivatives: As mentioned previously, these are hydrazone derivatives formed from the condensation of this compound or its esters with aldehydes or ketones. For instance, C(α),N-hydrazones of tert-butyl hydrazinecarboxylate can be metalated with lithium diisopropylamide (LDA), and the resulting dianions are condensed with aromatic esters to form substituted N-carbo-t-butoxypyrazoles after acid cyclization. researchgate.net
Aryl and Alkyl Substituted Derivatives
The substitution of hydrogen atoms on the hydrazine or carboxylic acid moiety with aryl or alkyl groups gives rise to a significant class of this compound derivatives. These substitutions can be achieved through various synthetic strategies.
One common approach involves the direct reductive alkylation of hydrazine derivatives using reagents like α-picoline-borane, which allows for a one-pot synthesis of N-alkylhydrazine compounds. organic-chemistry.org Alternatively, alcohols can serve as alkylating agents in reactions catalyzed by ruthenium complexes. organic-chemistry.org For aryl substitution, copper-catalyzed N-arylation of hydrazides with aryl iodides or arylboronic esters is an effective method. organic-chemistry.org Palladium-catalyzed coupling reactions between arylhydrazines and aryl tosylates also provide access to N,N-diarylhydrazines. organic-chemistry.org
The synthesis of substituted hydrazine derivatives can also begin with diazotization of alkyl or aryl amines, followed by reduction. orientjchem.org Furthermore, γ-keto hydrazine intermediates, formed from the electrophilic amination of β-homoenolates with azodicarboxylates, serve as versatile precursors for various substituted hydrazides. organic-chemistry.org The reaction of benzoyl acrylates with hydrazines can also yield N',N'-disubstituted benzohydrazides through a carbon-carbon bond cleavage. organic-chemistry.org
The nature of the substituent (aryl vs. alkyl) influences the physicochemical properties of the resulting derivatives. For instance, aryl-substituted this compound analogs tend to have higher melting points compared to their alkyl-substituted counterparts due to the rigidity of the aryl groups.
| Derivative Class | General Synthetic Approach | Key Reagents/Catalysts | Reference |
|---|---|---|---|
| N-Alkyl Hydrazines | Direct reductive alkylation | α-Picoline-borane | organic-chemistry.org |
| N-Aryl Hydrazines | Copper-catalyzed N-arylation | Arylboronic esters, Cu(I) oxide | organic-chemistry.org |
| N,N-Diarylhydrazines | Palladium-catalyzed C-N coupling | Arylhydrazines, Aryl tosylates | organic-chemistry.org |
| Alkyl/Aryl Hydrazines | Diazotization and reduction | Alkyl/Aryl amines, SnCl₂ or Na₂SO₃ | orientjchem.org |
Cyclic Hydrazino Carboxylic Acid Systems (e.g., Piperazic Acids)
Cyclic hydrazino α-carboxylic acids are analogues of proteinogenic amino acids, like proline, where a nitrogen atom is incorporated into the ring structure. rsc.org These compounds, particularly the six-membered ring system known as piperazic acid (Pip), are found in numerous natural products. rsc.orgrsc.org Piperazic acid, or hexahydropyridazine-3-carboxylic acid, was first identified in 1959 and is a constituent of over 140 natural compounds, many of which exhibit potent biological activities. rsc.orgunc.eduresearchgate.net The five-membered analogues, pyrazolidine (B1218672) and pyrazoline carboxylic acids, are considered unnatural amino acid analogues and are used as building blocks in peptidomimetics. thieme-connect.com
The synthesis of these cyclic systems can be challenging. researchgate.net Several methods have been developed, including:
[4+2] Diels-Alder Cycloadditions: This is one of the most frequent methods for forming the piperazic acid core, often using azidodicarboxylates as dienophiles with 1,3-butadiene (B125203) derivatives. unc.edu
Intramolecular Cyclization: Another common strategy involves the intramolecular formation of the C-N or N-N bond from an acyclic hydrazine precursor. clockss.org
[3+2] Cycloadditions: This method, first described by Huisgen and Eckell in 1960, uses the 1,3-dipolar cycloaddition of azomethine imines with alkynes to synthesize five-membered pyrazolidine and pyrazoline carboxylic acids. thieme-connect.com
The presence of the cyclic hydrazine structure imparts significant conformational rigidity to the molecules that contain them. researchgate.netresearchgate.net This structural constraint is believed to contribute to the biological activity observed in many piperazic acid-containing natural products. researchgate.net
| Cyclic System | Common Name | Ring Size | Natural Occurrence | Synthetic Routes | Reference |
|---|---|---|---|---|---|
| Hexahydropyridazine-3-carboxylic acid | Piperazic acid (Pip) | 6-membered | Yes | [4+2] Cycloaddition, Intramolecular cyclization | rsc.orgunc.edu |
| Pyrazolidine-3-carboxylic acid | Azaproline (aPro) | 5-membered | No (Unnatural analogue) | [3+2] Cycloaddition, Alkylation of protected hydrazine | rsc.orgthieme-connect.comclockss.org |
| Pyrazoline carboxylic acids | - | 5-membered | No (Unnatural analogue) | [3+2] Cycloaddition | thieme-connect.com |
Heterocyclic Compounds Derived from this compound
This compound and its esters are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds. The hydrazine moiety provides the necessary nitrogen atoms for the construction of rings like pyrazoles and triazoles through cyclocondensation reactions.
Pyrazoles are five-membered aromatic heterocyclic compounds with two adjacent nitrogen atoms. A primary and straightforward method for their synthesis is the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. mdpi.commdpi.com
A specific method starting from a this compound derivative involves the metalation of C(α),N-carbo-t-butoxyhydrazones with lithium diisopropylamide (LDA). researchgate.net The resulting dianion intermediate is then condensed with an aromatic ester, followed by acid-catalyzed cyclization to yield N-carbo-t-butoxypyrazoles (1H-pyrazole-1-carboxylic acid 1,1-dimethylethyl esters). researchgate.net
Other related syntheses of pyrazoles from hydrazine derivatives include:
Reaction of acid hydrazides with reagents like acetyl acetone (B3395972), benzoyl acetone, or ethyl acetoacetate. derpharmachemica.com
Cyclocondensation of α,β-unsaturated ketones with hydrazines, which typically forms pyrazolines that are subsequently oxidized to pyrazoles. mdpi.comnih.gov
1,3-dipolar cycloaddition of nitrilimines (generated in situ from arylhydrazones) with alkenes. nih.gov
1,2,4-Triazoles are five-membered heterocyclic rings containing three nitrogen atoms. This compound derivatives can serve as key building blocks for these structures. For example, (E)-N′-(Ethoxymethylene)this compound methyl ester can be used in a one-pot synthesis to produce 4-substituted 2,4-dihydro-3H-1,2,4-triazolin-3-ones from primary amines. researchgate.net
More general methods for synthesizing 1,2,4-triazoles often involve the reaction of a hydrazine or hydrazide with a suitable carbon and nitrogen source:
A common method involves the reaction between a carboxylic acid and a hydrazine derivative, such as hydrazinophthalazine, mediated by coupling agents like 1-ethyl-3-(3'-dimethylaminopropyl)-carbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt). scielo.brresearchgate.net
The Einhorn–Brunner reaction involves the condensation of hydrazines with diacylamines. scispace.com
The Pellizzari reaction describes the synthesis of 1,2,4-triazoles from heating a mixture of an amide and an acyl hydrazide. scispace.com
A sequential one-pot process can provide access to 1,3,5-trisubstituted 1,2,4-triazoles from the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. organic-chemistry.orgmdpi.com
| Heterocycle | Precursor from this compound Family | General Synthetic Method | Reference |
|---|---|---|---|
| Pyrazole (B372694) | C(α),N-carbo-t-butoxyhydrazones | Condensation of metalated hydrazone with ester, followed by cyclization | researchgate.net |
| 1,2,4-Triazolin-3-one | (E)-N′-(Ethoxymethylene)this compound methyl ester | One-pot reaction with primary amines | researchgate.net |
| 1,2,4-Triazole | Hydrazides (derived from this compound) | Reaction with carboxylic acids and coupling agents | scielo.brresearchgate.net |
Theoretical and Computational Chemistry of Hydrazinecarboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. For hydrazinecarboxylic acid, these calculations elucidate its structural and electronic characteristics. A common approach involves using DFT methods like B3LYP with basis sets such as 6-311++G(d,p) to achieve a balance between computational cost and accuracy. researchgate.net
Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For this compound, this involves finding the optimal bond lengths, bond angles, and dihedral angles.
Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. unimi.it This is particularly important for flexible molecules like this compound. Computational methods can identify various stable conformers and their relative energies, providing a comprehensive picture of the molecule's potential energy surface. conflex.net The process often starts with generating initial 3D coordinates from a simplified representation like a SMILES string and then performing a systematic or stochastic search for different conformations. chemrxiv.org The resulting conformers are then typically optimized using quantum mechanical methods to refine their geometries and energies. chemrxiv.org
Interactive Data Table: Optimized Geometrical Parameters of a this compound Derivative (Example) This table presents a hypothetical set of optimized geometrical parameters for a derivative of this compound, calculated using DFT. Actual values would be obtained from specific computational studies.
| Parameter | Bond/Angle | Value |
| Bond Length | C=O | 1.23 Å |
| Bond Length | C-N | 1.35 Å |
| Bond Length | N-N | 1.45 Å |
| Bond Angle | O=C-N | 125° |
| Bond Angle | C-N-N | 118° |
| Dihedral Angle | H-N-N-C | 180° (trans) |
The electronic structure of a molecule dictates its chemical reactivity. Key to this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. mdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates that the molecule is more easily excitable and more reactive. mdpi.com The introduction of different chemical groups can alter the HOMO-LUMO gap, thereby tuning the molecule's electronic properties and reactivity. myu-group.co.jp Computational methods like DFT are widely used to calculate these orbital energies and the resulting gap. ossila.com
Interactive Data Table: Frontier Molecular Orbital Energies of this compound (Example) This table shows example HOMO, LUMO, and gap energies for this compound, which would be determined through quantum chemical calculations.
| Molecular Orbital | Energy (eV) |
| HOMO | -7.5 |
| LUMO | -0.8 |
| HOMO-LUMO Gap | 6.7 |
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. uni-muenchen.de This method provides insights into the bonding and electronic structure of molecules like this compound. researchgate.net
NBO analysis can quantify the delocalization of electron density, which arises from interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de These "hyperconjugative" interactions contribute to the stability of the molecule. researchgate.net The strength of these interactions can be estimated using second-order perturbation theory, providing a quantitative measure of their energetic importance. wisc.edu For instance, the interaction between a lone pair on a nitrogen atom and an adjacent anti-bonding orbital (e.g., a σ* orbital) can be analyzed to understand electron delocalization within the this compound framework. wisc.eduresearchgate.net
Interactive Data Table: NBO Analysis of a this compound Derivative (Example) This table illustrates the type of data obtained from an NBO analysis, showing donor-acceptor interactions and their stabilization energies.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (N1) | σ* (C-N2) | 5.2 |
| σ (N-H) | σ* (C=O) | 2.1 |
| LP (O) | σ* (N-N) | 1.5 |
Electronic Structure Analysis (e.g., HOMO-LUMO Gaps)
Elucidation of Reaction Mechanisms and Pathways
Computational chemistry is instrumental in mapping out the step-by-step processes of chemical reactions, known as reaction mechanisms. rsc.org By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile of a reaction can be constructed. researchgate.net
A transition state is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. numberanalytics.com It represents the energy barrier that must be overcome for a reaction to occur. solubilityofthings.com Identifying the geometry and energy of the transition state is crucial for understanding reaction rates and mechanisms. numberanalytics.comlibretexts.org
Computational methods can locate these transition state structures on the potential energy surface. This involves specialized algorithms that search for a saddle point—a maximum along the reaction coordinate and a minimum in all other directions. The energy of the transition state relative to the reactants determines the activation energy of the reaction. libretexts.org
An energy profile, or reaction coordinate diagram, visually represents the energy changes that occur as reactants are converted into products. libretexts.org These diagrams plot the potential energy of the system against the reaction coordinate, which represents the progress of the reaction.
Interactive Data Table: Calculated Energy Profile for a Reaction Involving this compound (Example) This table provides a hypothetical energy profile for a two-step reaction, showing the relative energies of each species.
| Species | Description | Relative Energy (kcal/mol) |
| R | Reactants | 0.0 |
| TS1 | First Transition State | +15.2 |
| I | Intermediate | -5.4 |
| TS2 | Second Transition State | +10.8 |
| P | Products | -12.6 |
Transition State Analysis
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations serve as a powerful computational microscope for observing the time-dependent behavior of molecules and their interactions with the surrounding environment. While extensive MD studies focusing exclusively on the isolated this compound molecule are not prevalent in the literature, the technique has been critically applied to understand the dynamics and interaction mechanisms of its more complex derivatives, particularly in biologically and materially relevant contexts.
Research in this area often employs MD simulations to explore the conformational landscape of this compound derivatives, their stability in solution, and their mode of interaction with larger molecules such as proteins or nucleic acids. For instance, simulations have been used to analyze the behavior of metal complexes formed with ligands derived from carbazates, the esters of this compound. researchgate.netacs.org These studies can reveal how the complex behaves in an aqueous solution, providing insights into its stability and conformational preferences, which are crucial for applications in catalysis or materials science. researchgate.net
In the field of medicinal chemistry, MD simulations are instrumental. For example, the dynamics of a peptide mimic containing a this compound tert-butyl ester were investigated to determine its most stable three-dimensional shape (conformer). uni-regensburg.de By applying constraints derived from experimental data, simulations can predict low-energy conformations, which is a key step in designing new drugs and foldamers—molecules that fold into a defined structure. uni-regensburg.de Similarly, kinetic simulations of oxocarbazate (B1193368) derivatives, which are structurally related to this compound, have been used to model their interaction with enzymes. nih.gov These simulations can elucidate the mechanism of inhibition, calculating kinetic parameters like association (k_on) and dissociation (k_off) rates, which quantify the inhibitor's potency and residence time on its target. nih.gov
Table 1: Application of Molecular Dynamics in the Study of this compound Derivatives
| Derivative/System Studied | Simulation Environment | Key Insights from MD |
|---|---|---|
| Metal complexes with benzyl (B1604629) carbazate-derived ligands | Water | Determination of conformational preferences and stability in aqueous solutions. researchgate.net |
| Peptide incorporating this compound tert-butyl ester | Vacuum | Calculation of low-energy conformers and prediction of folded structures. uni-regensburg.de |
Structure-Reactivity Relationship Predictions
Predicting how a molecule will react based on its structure is a cornerstone of modern chemistry, and computational methods are central to this endeavor. For this compound and its derivatives, structure-reactivity relationship studies, often employing Density Functional Theory (DFT), provide profound insights into their chemical behavior and guide the synthesis of new functional molecules.
Computational studies have established clear links between the molecular structure of hydrazine (B178648) derivatives and their reactivity. researchgate.net A key approach involves the calculation of quantum chemical parameters and molecular descriptors. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly informative. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's reactivity; a smaller gap generally implies higher reactivity, a softer molecular structure, and greater polarizability. researchgate.net Studies on various hydrazine derivatives have shown that anhydride (B1165640) derivatives, for example, possess smaller HOMO-LUMO gaps compared to their acetylated counterparts, confirming their superior reactivity as electrophilic agents. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) models are another powerful tool. These models create a mathematical relationship between calculated structural properties and an observed activity. For example, a QSAR model was successfully developed to predict the corrosion inhibition efficiency of hydrazine derivatives on mild steel by correlating molecular descriptors with experimental data. researchgate.net Such models can accurately predict the efficacy of new, untested molecules. researchgate.net
Structure-activity relationship (SAR) studies, guided by computational analysis, are also crucial in drug discovery and materials science. It has been shown that modifying the hydrazone structure of this compound derivatives significantly impacts their biological potency. For instance, the addition of a methyl group can enhance antibacterial activity, while halogen substitution can improve anticancer effects. DFT calculations on hydrazinobenzoic acid derivatives have been used to compute antioxidant descriptors, correlating structural features with their ability to scavenge free radicals. nih.gov Furthermore, computational techniques like Fukui indices and molecular electrostatic potential (MEP) mapping can identify the most reactive sites within a molecule. For hydrazine derivatives, these methods often highlight carbonyl groups as dominant electrophilic centers, which is crucial for predicting their behavior in reactions like esterification. researchgate.net
Table 2: Predicted Structure-Reactivity and Structure-Activity Relationships for this compound Derivatives
| Structural Modification/Derivative Class | Computational Method | Predicted Effect |
|---|---|---|
| Hydrazone derivatives with methyl group addition | SAR Analysis | Enhanced antibacterial potency. |
| Hydrazone derivatives with halogen substitution | SAR Analysis | Improved anticancer effects. |
| Anhydride derivatives of hydrazines | DFT (FMO Analysis) | Higher reactivity and electrophilicity due to smaller HOMO-LUMO gap. researchgate.net |
| Hydrazinobenzoic acid derivatives | DFT | Correlation between calculated antioxidant descriptors and radical scavenging activity. nih.gov |
Analytical and Spectroscopic Characterization Techniques
Vibrational Spectroscopy
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is a powerful non-destructive method for identifying the functional groups within a molecule by probing its molecular vibrations.
Infrared (IR) spectroscopy is fundamental in identifying the key functional groups present in hydrazinecarboxylic acid: the carboxyl group (-COOH) and the hydrazine (B178648) moiety (-NHNH2). The absorption of infrared radiation causes vibrations in the molecular bonds, such as stretching and bending, which occur at characteristic frequencies.
The IR spectrum of a carboxylic acid is distinguished by a very broad O-H stretching absorption band that typically appears in the region of 2500 to 3300 cm⁻¹. libretexts.org This broadness is a result of strong intermolecular hydrogen bonding between molecules, which is a characteristic feature of carboxylic acids. libretexts.orgspectroscopyonline.com Overlapping this broad feature are the sharper C-H stretching peaks. libretexts.org
Another key feature is the strong, sharp absorption band corresponding to the carbonyl (C=O) group stretch. For a carboxylic acid dimer, this peak is typically observed around 1710 cm⁻¹. libretexts.orgutdallas.edu The presence of the hydrazine group introduces N-H stretching vibrations, which are expected in the range of 3100 to 3500 cm⁻¹. utdallas.edu Primary amines and amides often show two distinct peaks in this region. utdallas.edu
Table 1: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity | Notes |
|---|---|---|---|---|
| Carboxyl O-H | Stretch | 2500 - 3300 | Strong, Very Broad | Characteristic of hydrogen-bonded carboxylic acid dimers. libretexts.orgspectroscopyonline.com |
| Hydrazine N-H | Stretch | ~3300 | Medium to Strong | May appear as one or two peaks. |
| Carbonyl C=O | Stretch | ~1700 - 1725 | Strong, Sharp | The exact position can be influenced by hydrogen bonding. spectroscopyonline.comutdallas.edu |
| C-O | Stretch | 1210 - 1320 | Medium to Strong | Coupled with O-H in-plane bending. spectroscopyonline.com |
| N-H | Bend | 1550 - 1650 | Medium | Characteristic of the amine group. |
This table presents generalized data based on typical functional group absorption regions.
The combination of the extremely broad O-H stretch and the sharp, intense C=O stretch provides strong evidence for the presence of the carboxylic acid functional group. spectroscopyonline.com
Raman spectroscopy is a complementary technique to IR spectroscopy. horiba.com It relies on the inelastic scattering of monochromatic light, usually from a laser source. horiba.com While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy provides excellent data for non-polar and symmetric bond vibrations. nih.gov
Table 2: Predicted Raman Active Modes for this compound
| Functional Group/Bond | Vibration Type | Predicted Raman Shift (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H | Stretch | ~3300 | Medium |
| C-H | Stretch | 2800 - 3000 | Medium-Strong |
| C=O | Stretch | ~1700 | Medium-Weak |
| C-N | Stretch | 1000 - 1250 | Medium |
This table is based on theoretical predictions and typical Raman shifts for the respective functional groups.
Surface-Enhanced Raman Spectroscopy (SERS) is a more advanced technique that could be employed to detect hydrazine and its derivatives at very low concentrations. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the complete structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework.
¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, the number of protons of each type, and the electronic environment of each proton. acdlabs.com For this compound (NH₂NHCOOH), one would expect to see signals for the protons of the amine (NH₂), the amide-like (NH), and the carboxylic acid (OH) groups.
Due to rapid chemical exchange with solvent molecules (especially protic solvents like water or DMSO), the signals for the N-H and O-H protons often appear as broad singlets. libretexts.org The chemical shift of these exchangeable protons can also be highly variable depending on the solvent, concentration, and temperature. sigmaaldrich.comdocbrown.info
The proton of the carboxylic acid group is highly deshielded and is expected to appear far downfield, typically in the range of 10-12 ppm or even higher, which is a distinctive region for this functional group. libretexts.org The protons on the hydrazine moiety (NH and NH₂) would appear in the amine/amide region, generally between 1 and 12 ppm, with their exact positions influenced by the electronic effects of the adjacent carboxyl group. docbrown.info
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| COOH | 10 - 12 | Broad Singlet | Highly deshielded; position is concentration and solvent dependent. libretexts.org |
These values are predictive and can vary significantly based on experimental conditions.
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Since this compound has only one carbon atom, its proton-decoupled ¹³C NMR spectrum is expected to show a single signal.
The chemical shift of this carbon is highly diagnostic. The carbon is part of a carbonyl group within a carboxylic acid functionality. Such carbons are significantly deshielded and typically resonate in the range of 160-185 ppm. libretexts.orglibretexts.org For derivatives like tert-butyl hydrazinecarboxylate, the carbonyl carbon appears around 155–160 ppm. The specific shift for this compound would confirm the presence and electronic environment of the carboxyl group.
Table 4: Predicted ¹³C NMR Chemical Shift for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|
| C =O | 160 - 185 |
The predicted value is based on typical ranges for carboxylic acid carbons. oregonstate.edulibretexts.org
While the simple structure of this compound may not necessitate complex 2D NMR experiments for basic identification, these techniques are invaluable for confirming assignments in more complex derivatives or for unambiguously establishing proton-carbon and proton-proton connectivities. wustl.edu
COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-coupled to each other, typically through two or three bonds. emerypharma.comcreative-biostructure.com In a derivative of this compound, for instance, a COSY experiment would show correlations between protons on adjacent carbons, helping to map out the carbon chain. For the parent acid, it could potentially show coupling between the NH and NH₂ protons under specific conditions, though this is often not observed due to rapid exchange.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear 2D NMR technique correlates protons with the carbons to which they are directly attached. emerypharma.comdiva-portal.org An HSQC spectrum of a this compound derivative would show a cross-peak connecting a given proton signal to its corresponding carbon signal. creative-biostructure.com For the parent acid itself, this technique would not be particularly informative as there are no C-H bonds. However, in derivatives containing alkyl or aryl groups, HSQC is essential for assigning the ¹H and ¹³C signals correctly. diva-portal.org
These advanced NMR methods are crucial for the complete and unambiguous structural elucidation of substituted hydrazinecarboxylic acids and related compounds. grafiati.com
Carbon-13 Nuclear Magnetic Resonance (13C NMR)
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for the molecular weight determination and structural elucidation of this compound and its derivatives. It provides information on the mass-to-charge ratio (m/z) of ionized molecules, which can confirm the identity of a compound and reveal details about its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of polar and thermally labile compounds like this compound and its derivatives. researchgate.netnih.gov This method involves the formation of ions from a solution, allowing for the analysis of intact molecules with minimal fragmentation.
In the analysis of coordination compounds involving esters of this compound, ESI-MS has been instrumental in illustrating the structure and composition. researchgate.net For instance, studies on Cr(III) coordination compounds with hydrazine carboxylic acid ethyl ester and tert-butyl ester have utilized ESI-MS to confirm the proposed formulas. researchgate.net The technique is also valuable for identifying the carboxylic acid functionality itself. A method has been developed based on the gas-phase ion-molecule reactions of ammoniated ([M + NH4]+) and sodiated ([M + Na]+) analyte molecules with trimethyl borate (B1201080) (TMB) in a modified linear quadrupole ion trap mass spectrometer. nih.gov This specific reaction, which is selective for the carboxylic acid group, provides a clear diagnostic signal. nih.gov
Predicted LC-MS/MS spectra for carbazic acid (this compound) at different collision energies (10V, 20V, and 40V) in positive Q-TOF mode have been documented, providing reference data for its identification. hmdb.ca
| Derivative/Complex | Ionization Mode | Observed Ions | Reference |
| Cr(III) coordination compounds with hydrazine carboxylic acid esters | Positive | [Cr(Ligand)2X2]+ | researchgate.net |
| General carboxylic acids | Positive | [M + NH4]+, [M + Na]+ | nih.gov |
| Carbazic acid | Positive (Q-TOF) | [M+H]+ and fragment ions | hmdb.ca |
Liquid Chromatography-Mass Spectrometry (LC-MS)
The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for the separation, identification, and quantification of this compound derivatives within complex mixtures. slu.semdpi.com This technique is widely applied in various fields, from pharmaceutical analysis to metabolomics. slu.sesynhet.com
For instance, LC-MS methods have been developed for the determination of tricarboxylic acid cycle acids after derivatization with 3-nitrophenylhydrazine. slu.se While this study focuses on a derivatizing agent, the principles are applicable to the analysis of this compound itself, which shares structural similarities. The use of reversed-phase LC-MS/MS with a C18 column and a mobile phase of acetonitrile (B52724) and water with a formic acid modifier is a common approach. vulcanchem.comsielc.com For Mass-Spec compatible applications, formic acid is often used instead of phosphoric acid. sielc.comsielc.com
The Human Metabolome Database notes that carbazic acid has been identified in human blood, highlighting the relevance of LC-MS techniques in biological sample analysis. hmdb.ca LC-MS is also a standard method for the analysis of various this compound derivatives, such as N'-[2-(4-Chlorophenyl)-1-(2,2,2-trifluoroethylamino)ethylidene]this compound tert-butyl ester. synhet.com
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable derivatives of this compound. escholarship.orgnih.gov For compounds that are not sufficiently volatile, derivatization is often required to increase their volatility and thermal stability. nih.gov
GC-MS has been utilized in the analysis of complex mixtures, such as those from the catalytic depolymerization of lignin, where compounds like 2-ethyl this compound, methyl ester have been identified. escholarship.org The NIST Mass Spectrometry Data Center contains GC-MS data for ethyl carbazate (B1233558) (ethyl hydrazinecarboxylate), a common derivative of this compound, showing a main library entry with characteristic peaks. nih.gov
The analysis of 1,3-thiazinane-4-carboxylic acid in human urine by GC-MS involves a derivatization step with isobutyl chloroformate, demonstrating a common strategy to make non-volatile carboxylic acids amenable to GC-MS analysis. nih.gov Similarly, for the analysis of fatty acid methyl esters, a polar column like DB-WAX with flame ionization detection can be used, a technique that could be adapted for certain this compound derivatives. vulcanchem.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique has been applied to various derivatives of this compound to elucidate their molecular geometry and intermolecular interactions.
The Crystallography Open Database (COD) contains crystal structures for components that include the ethyl ester of this compound, indicating its use in crystallographic studies. nih.gov Furthermore, the crystal structures of several complex organic molecules incorporating hydrazine-related moieties have been determined, providing valuable data on their stereochemistry and packing in the crystal lattice. researchgate.net
Elemental Analysis and Chromatographic Separations
Elemental analysis and various chromatographic techniques are fundamental for establishing the empirical formula and assessing the purity of this compound and its derivatives.
Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. grafiati.comlgcstandards.com This data is crucial for confirming the empirical formula and is often presented alongside spectroscopic data to provide a comprehensive characterization of a newly synthesized compound. For example, the elemental analysis of carbadox, a derivative of this compound, was found to conform to its expected composition of C: 50.07%, H: 3.73%, and N: 21.30%. lgcstandards.com
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) is a primary technique for the separation, quantification, and purity assessment of this compound and its derivatives. vulcanchem.comlgcstandards.com The versatility of HPLC allows for the use of various stationary and mobile phases to achieve optimal separation.
Reverse-phase HPLC is a commonly employed method. For instance, the analysis of (2-quinoxalinylmethylene)this compound methyl ester N,N'-dioxide (carbadox) by HPLC showed a purity of 99.75%. lgcstandards.com Similarly, derivatives such as this compound, 2-[(phenylamino)carbonyl]-, ethyl ester and this compound, (2-hydroxy-1-phenylethylidene)-, methyl ester can be analyzed using a C18 column with a mobile phase of acetonitrile and water. vulcanchem.comsielc.comsielc.com
The choice of mobile phase additive is critical, with phosphoric acid being common, but formic acid is preferred for MS-compatible methods. sielc.comsielc.com HPLC is also suitable for the analysis of other derivatives like bifenazate (B1666992) and 9-fluorenylmethyl carbazate. sigmaaldrich.com
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile and semi-volatile compounds. For highly polar compounds like carboxylic acids and hydrazines, direct analysis by GC can be challenging. lmaleidykla.lt Therefore, derivatization is often employed to convert them into less polar, more volatile derivatives suitable for GC analysis. lmaleidykla.ltnih.govd-nb.info
Research has shown that derivatives of this compound can be analyzed using GC, often coupled with mass spectrometry (GC-MS) for definitive identification. escholarship.orgresearchgate.netnih.gov The derivatization process typically involves alkylation or silylation. lmaleidykla.ltd-nb.info For instance, in the analysis of various carboxylic acids, derivatization with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) has been proven effective. lmaleidykla.lt Similarly, hydrazine can be derivatized with acetone (B3395972) to form a stable product suitable for GC-MS analysis. nih.gov
In studies involving the catalytic depolymerization of lignin, 2-ethyl this compound, methyl ester was identified as a product compound using GC-MS. escholarship.orgresearchgate.net The identification is based on its retention time and mass spectrum, which are compared against spectral libraries. researchgate.net Although direct GC analysis of this compound is uncommon, its esters and other derivatives are amenable to this technique. The progress of reactions involving this compound derivatives can also be monitored by methods including gas chromatography. google.com
Table 1: Examples of this compound Derivatives Analyzed by GC-MS
| Compound | Analytical Context | Retention Time (min) | Reference |
|---|---|---|---|
| 2-ethyl this compound, methyl ester | Lignin depolymerization product analysis | 15.18 | escholarship.orgresearchgate.net |
| 1,3-thiazinane-4-carboxylic acid (as isobutyl derivative) | Analysis in human urine | Not specified | nih.gov |
Note: The table is interactive. Users can sort the data by clicking on the column headers.
Electronic Absorption Spectroscopy (e.g., UV-Visible)
Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is a fundamental technique for studying the electronic structure of molecules and metal complexes. bioglobax.comupi.edu The colors often observed in transition metal complexes are due to the absorption of specific wavelengths of visible light, which causes the promotion of electrons from lower energy d-orbitals to higher energy d-orbitals (d-d transitions). umb.edulibretexts.org The energy, number, and intensity of these absorption bands provide valuable information about the metal ion's electronic configuration, the complex's geometry, and the nature of the ligands. fiveable.me
For complexes of this compound and its derivatives, UV-Vis spectra are used to confirm coordination and to propose the stereochemistry of the metal center. grafiati.com The spectra of the free ligands typically show intense bands in the UV region corresponding to π→π* and n→π* transitions within the molecule. Upon complexation with a metal ion, these bands may shift, and new bands corresponding to d-d transitions or charge-transfer (CT) transitions appear. umb.edu
For example, studies on cobalt(II) complexes with ethyl and t-butyl esters of this compound have shown absorption bands consistent with a tetragonally distorted octahedral stereochemistry. grafiati.com Similarly, the electronic spectra of chromium(III) complexes with the same ligands indicated an octahedral geometry around the metal ion. researchgate.net The analysis of Schiff base complexes derived from ethyl carbazate (an ester of this compound) also relies on UV-Vis data to elucidate the structure and bonding. rsc.org The spectra for these complexes show ligand-based absorptions as well as characteristic d-d transition bands for the respective metal ions (e.g., Co(II), Ni(II)), which helps in assigning their geometry. rsc.org
Table 2: Electronic Absorption Data for Selected this compound Ester Complexes
| Complex | Solvent | λmax (nm) | Assignment | Proposed Geometry | Reference |
|---|---|---|---|---|---|
| [Co(HrzE)₂Cl₂] | Not Specified | 520, 655 | d-d transitions | Distorted Octahedral | grafiati.com |
| [Co(HrzB)₂Cl₂] | Not Specified | 515, 660 | d-d transitions | Distorted Octahedral | grafiati.com |
| [Cr(HrzE)₂Cl₂]Cl | Not Specified | 430, 630 | d-d transitions | Octahedral | researchgate.net |
| [Cr(HrzB)₂Cl₂]Cl | Not Specified | 435, 635 | d-d transitions | Octahedral | researchgate.net |
| [Ni(HL)₂] | Not Specified | 388, 645 | d-d transitions | Octahedral | rsc.org |
| [Co(HL)₂] | Not Specified | 516 | d-d transition | Octahedral | rsc.org |
HrzE = this compound ethyl ester, HrzB = this compound tert-butyl ester, H₂L = Schiff base of α-ketoglutaric acid and ethyl carbazate
Note: The table is interactive. Users can sort the data by clicking on the column headers.
Advanced Applications in Chemical Synthesis and Materials Science
Role as Key Intermediates and Building Blocks in Organic Synthesis
Hydrazinecarboxylic acid and its esters are fundamental intermediates in organic synthesis, providing a gateway to a vast array of more complex molecules. smolecule.comcymitquimica.com Their bifunctional nature allows them to participate in a variety of reactions, such as condensation, esterification, and the formation of hydrazones. smolecule.comsmolecule.com
Precursors for Complex Molecular Architectures
Derivatives of this compound are instrumental in the construction of intricate molecular frameworks. For instance, they are employed in the synthesis of heterocyclic compounds and peptidomimetics, which are molecules that mimic the structure and function of peptides. core.ac.ukrsc.org The use of protecting groups, such as the tert-butyl group, on the carboxylic acid or hydrazine (B178648) nitrogen allows for selective reactions at other sites of the molecule, a crucial strategy in multi-step syntheses. smolecule.com This controlled reactivity enables the assembly of complex structures with high precision.
One notable application is in the stereoselective synthesis of novel cyclic α-hydrazino acids like N-protected 1,2-diazetidine-3-carboxylic acid. core.ac.ukrsc.org These compounds are valuable building blocks for creating peptidomimetics with unique conformational constraints. core.ac.ukrsc.org The synthesis often starts from a simple, chiral precursor and utilizes the reactivity of this compound derivatives to form the desired ring structure.
Stereoselective Synthesis Applications
This compound derivatives are also pivotal in the field of stereoselective synthesis, where the three-dimensional arrangement of atoms in a molecule is controlled. Research has demonstrated the stereoselective synthesis of both (R)- and (S)-enantiomers of N-protected 1,2-diazetidine-3-carboxylic acid derivatives starting from homochiral glycidol. core.ac.ukrsc.org This control over stereochemistry is crucial for the biological activity of many pharmaceutical compounds. Furthermore, the development of metal-free asymmetric catalysis has opened new avenues for the stereoselective synthesis of various compounds using this compound esters as key reactants. cardiff.ac.uk
Applications in Agrochemical Synthesis and Formulation
The biological activity of many hydrazine derivatives makes them important components in the agrochemical industry. smolecule.comchemimpex.com this compound and its related compounds are used in the synthesis and formulation of various products aimed at crop protection. smolecule.com
Herbicides and Pesticides
Derivatives of this compound are key components in the formulation of modern herbicides and pesticides. smolecule.comchemimpex.comatamankimya.com For example, the herbicide Distinct® contains the active ingredient diflufenzopyr, which is a derivative of this compound. epa.gov This herbicide works by inhibiting auxin transport in susceptible weeds. epa.gov Bifenazate (B1666992), another agrochemical derived from this compound, is an acaricide used to control mites. thegoodscentscompany.com The development of such targeted agrochemicals relies on the versatile chemistry of this compound to create molecules with specific biological activities. chemimpex.comsmolecule.com The synthesis of these complex agrochemicals often involves the use of this compound esters as intermediates. smolecule.com
| Agrochemical | Type | Active Ingredient (Derivative of this compound) |
| Distinct® | Herbicide | 2-(1-[([3,5-difluorophenylamino]carbonyl)hydrazono]ethyl)-3-pyridinecarboxylic acid (diflufenzopyr) epa.gov |
| Bifenazate | Acaricide | This compound, 2-(4-methoxy(1,1'-biphenyl)-3-yl)-, 1-methylethyl ester thegoodscentscompany.com |
Contributions to Polymer and Material Development
The reactivity of the hydrazine group makes this compound and its derivatives useful in the field of polymer science and materials development. chemimpex.com They can be incorporated into polymer chains or used to modify existing polymers to impart specific properties.
Development of Functional Materials
This compound and its derivatives are instrumental in the creation of specialized polymers and materials with enhanced properties. They serve as building blocks in the synthesis of polymers and resins, contributing to materials with improved characteristics.
One notable area of application is in the development of energetic metal-organic frameworks (EMOFs). Hydrazine and its derivatives, including this compound, are of great interest due to their bidentate coordination capabilities and the high heat of detonation of the resulting materials. mdpi.com this compound, in particular, can exhibit at least three different coordination modes, making it a versatile ligand for constructing these frameworks. mdpi.com These EMOFs have potential applications as a new class of energetic materials. mdpi.com
Furthermore, derivatives of this compound, such as N'-(4-Nitrophenyl)this compound tert-butyl ester, contribute to the development of durable polymers and coatings with enhanced resistance to environmental factors. chemimpex.com Other derivatives are used as polymer additives to improve the thermal stability of resins. vulcanchem.com
Use in Catalysis and Reaction Chemistry
The unique chemical properties of this compound and its derivatives make them valuable in the field of catalysis and reaction chemistry. They can act as ligands in coordination chemistry, forming complexes with transition metals like Cu²⁺ and Fe³⁺. vulcanchem.com
Hydrazones, which are formed from the reaction of hydrazine derivatives with aldehydes and ketones, are a well-known class of compounds in organic chemistry. iarjset.com The nitrogen atoms in the hydrazone group are nucleophilic, with the amino-type nitrogen being more reactive. iarjset.com This reactivity makes them useful in various chemical reactions.
Recent research has explored green chemistry approaches for the synthesis of acylhydrazides, which are related to this compound derivatives. These methods utilize bio-catalysts, such as lemon pulp, and have demonstrated higher yields compared to traditional acid-mediated methods. vulcanchem.com
Industrial Chemical Manufacturing Processes
This compound and its derivatives are important intermediates in the industrial synthesis of a wide array of chemicals. cymitquimica.com They are utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals. cymitquimica.com
The versatility of these compounds stems from their ability to undergo various chemical reactions, including:
Esterification: The carboxylic acid group can react with alcohols to form esters. smolecule.com For instance, ethyl carbazate (B1233558) (N₂H₄COOEt) is an industrially significant ester.
Hydrazone Formation: They react with aldehydes and ketones to form hydrazones, which are key intermediates in organic synthesis. smolecule.comsmolecule.com
Acylation: The amine group can be acylated to produce a variety of derivatives with potentially enhanced biological activity. smolecule.com
These reactions enable the synthesis of a diverse range of molecules, including those with applications as:
Pharmaceuticals: this compound is a crucial intermediate in the synthesis of various active pharmaceutical ingredients. smolecule.com
Agrochemicals: It is used in the formulation of herbicides and pesticides. chemimpex.comsmolecule.com
Dyes, heat stabilizers, and blowing agents for plastics. atamanchemicals.com
Historical Evolution and Research Milestones
Early Investigations and Discovery Context within Hydrazine (B178648) Chemistry
The journey into the world of hydrazinecarboxylic acid is intrinsically linked to the pioneering work on hydrazine itself. The name "hydrazine" was first proposed by Emil Fischer in 1875 during his research on organic derivatives. wikipedia.org However, it was the German chemist Theodor Curtius who, in 1887, successfully synthesized hydrazine sulfate (B86663) by treating organic diazides with dilute sulfuric acid. wikipedia.org Despite his efforts, Curtius was unable to isolate pure hydrazine. wikipedia.org This feat was accomplished by the Dutch chemist Lobry de Bruyn in 1895. wikipedia.org
Curtius's extensive work laid the foundation for hydrazine chemistry. In 1890, he reported the Curtius rearrangement, a thermal decomposition of acyl azides into isocyanates, which has become a cornerstone of organic synthesis. sciencehistory.orgwikipedia.orgnih.govwikipedia.org This reaction, which can convert a carboxylic acid into an isocyanate via an acyl azide (B81097) intermediate, is fundamental to understanding the reactivity related to this compound. nih.govnumberanalytics.com Curtius also discovered diazoacetic acid and hydrazoic acid, further expanding the chemical landscape of nitrogen-containing compounds. sciencehistory.orgwikipedia.org The early investigations into hydrazine and its derivatives, including their basicity and reactivity, set the stage for the eventual synthesis and study of this compound. wikipedia.orgdtic.mil
Evolution of Synthetic Methodologies for this compound
The synthesis of this compound and its derivatives has evolved significantly, driven by the need for more efficient, scalable, and environmentally benign processes.
One of the foundational methods involves the use of carbamates . For instance, a batch method detailed in patent CN104968649B describes the reaction of hydrazides with carbamate (B1207046) agents like methylchloroformate. In this process, isobutyrate hydrazide reacts with methylchloroformate in dichloromethane (B109758) with 50% NaOH at 10°C, achieving a 98% yield of this compound with high purity.
A more modern approach is the telescoped esterification-hydrazinolysis strategy using continuous flow technology. This method allows for the direct conversion of carboxylic acids to their corresponding hydrazides. In the first module, a carboxylic acid undergoes esterification in acidic methanol (B129727) at elevated temperatures. The resulting methyl ester is then rapidly cooled and mixed with hydrazine hydrate (B1144303) in a second module, where hydrazinolysis occurs to yield the this compound derivative. This process has demonstrated isolated yields of 65–91%.
Another innovative method involves the direct reaction of hydrazine derivatives with carbon dioxide . Patent WO2013137494A1 details the formation of this compound by reacting anhydrous hydrazine derivatives with CO2 under controlled, subatmospheric pressure. While this method is environmentally friendly, it is sensitive to moisture and presents scalability challenges.
The synthesis of N-phthaloylglycyl hydrazide, a derivative, has been simplified to a one-step process using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and hydroxybenzotriazole (B1436442) (HOBt) as an activator, which favors the hydrazinolysis of the carboxylic acid group over the phthalimide (B116566) group. grafiati.com
The following table summarizes some of the key synthetic methodologies:
| Methodology | Reagents | Key Conditions | Yield | Reference |
| Carbamate-Mediated Synthesis | Isobutyrate hydrazide, Methylchloroformate, Dichloromethane, NaOH | 10°C | 98% | |
| Telescoped Esterification-Hydrazinolysis | Carboxylic acid, Methanol, Hydrazine hydrate | Module 1: 135°C; Module 2: 125–135°C | 65–91% | |
| CO2-Based Synthesis | Anhydrous hydrazine derivative, Carbon dioxide | <0.1 MPa pressure | Unquantified | |
| EDC/HOBt Coupling | N-phthaloylglycyl carboxylic acid, EDC, HOBt, Hydrazine | N/A | Good | grafiati.com |
Key Developments in Reactivity Studies and Mechanistic Understanding
This compound is a bifunctional compound, with its reactivity centered around the hydrazine and carboxylic acid moieties. cymitquimica.com
Reactions of the Carboxyl Group:
Esterification: this compound reacts with alcohols in the presence of an acid catalyst to form esters, such as ethyl carbazate (B1233558) (ethyl hydrazinecarboxylate), which is an industrially significant intermediate. nist.gov The reaction with methanol yields methyl carbazate (methyl hydrazinecarboxylate). nist.gov
Acid Chloride Formation: Reaction with thionyl chloride (SOCl₂) converts the carboxylic acid group into an acid chloride, forming hydrazinecarbonyl chloride. This proceeds through a chlorosulfite intermediate which enhances the leaving group ability. libretexts.org
Schmidt Reaction: In the presence of hydrazoic acid (HN₃) and sulfuric acid (H₂SO₄), this compound can undergo a reaction akin to the Schmidt reaction. This proceeds via an acyl azide intermediate, which then rearranges in a Curtius-type fashion. byjus.com
Reactions of the Hydrazine Group:
Condensation Reactions: The hydrazine group readily condenses with aldehydes and ketones to form hydrazones. vulcanchem.comsmolecule.com These reactions are crucial in the synthesis of a wide array of derivatives.
Oxidation: The hydrazine moiety is susceptible to oxidation. The products formed depend on the oxidizing agent and reaction conditions. For example, with potassium permanganate (B83412) (KMnO₄) in an acidic solution, complete oxidation to carbon dioxide, nitrogen, and water occurs. Hydrogen peroxide (H₂O₂) can lead to selective N-N bond cleavage, forming hydrazoic acid and carbon dioxide.
Reduction: The hydrazine group can be involved in reduction reactions, though specific examples for the parent acid are less common than for its derivatives.
Intramolecular Reactions and Rearrangements: The Curtius rearrangement is a key reaction conceptually related to this compound chemistry. It involves the thermal or photochemical decomposition of an acyl azide to an isocyanate. nih.govwikipedia.orgnumberanalytics.com This isocyanate can then be trapped by various nucleophiles to form amines, carbamates, and ureas. nih.govwikipedia.org The mechanism is a concerted Current time information in Bangalore, IN.mdpi.com-sigmatropic rearrangement. numberanalytics.com
The following table provides a summary of key reactions:
| Reaction Type | Reagents | Product(s) | Reference |
| Esterification | Alcohol (e.g., ethanol), Acid catalyst | This compound ester (e.g., Ethyl carbazate) | nist.gov |
| Acid Chloride Formation | Thionyl chloride (SOCl₂) | Hydrazinecarbonyl chloride | libretexts.org |
| Condensation | Aldehydes or Ketones | Hydrazones | vulcanchem.comsmolecule.com |
| Oxidation | KMnO₄/H₂SO₄ | CO₂, N₂, H₂O | |
| Oxidation | H₂O₂ | Hydrazoic acid, CO₂ |
Impact on Broader Chemical Research and Industrial Processes
This compound and its derivatives have proven to be versatile intermediates and building blocks in various fields of chemical research and industry.
In organic synthesis , they are crucial for creating a wide range of compounds. Their derivatives, such as hydrazides and hydrazones, are important synthons for the synthesis of various five, six, or seven-membered heterocyclic rings containing one or more heteroatoms. mdpi.com These heterocyclic compounds are prevalent in many biologically active molecules.
The pharmaceutical industry extensively utilizes this compound derivatives. They serve as intermediates in the synthesis of active pharmaceutical ingredients (APIs). smolecule.com For example, derivatives have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties. mdpi.com Some derivatives have shown potential as glutamine antagonists in cancer therapy.
In the agrochemical sector , these compounds are used in the formulation of herbicides and pesticides. mdpi.com Their biological activity makes them effective for crop protection. smolecule.com
The polymer industry also benefits from this compound chemistry. Carbohydrazide (B1668358), which can be synthesized from this compound, is used as a polymerization catalyst, a chain extender in urethane (B1682113) coatings, and a curing agent for epoxide-type resins. atamankimya.comatamanchemicals.com Derivatives can also act as polymer additives to improve thermal stability. vulcanchem.com
Furthermore, carbohydrazide is an important oxygen scavenger in boiler water treatment, offering a safer alternative to hydrazine. atamankimya.comatamanchemicals.com It is also used in the production of rocket propellants and as an intermediate for dyes and photographic chemicals. atamankimya.comatamanchemicals.com
Contributions to Chemical Nomenclature and Terminology
The naming of this compound and its derivatives follows the systematic rules of chemical nomenclature established by the International Union of Pure and Applied Chemistry (IUPAC).
The parent compound, with the formula CH₄N₂O₂, is named This compound . cymitquimica.comnih.gov This name is the preferred IUPAC name (PIN). qmul.ac.uk It is also known by the synonym "carbazic acid". nih.gov
Derivatives are named based on substitutions to this parent structure. For example:
Esters are named by specifying the alkyl group attached to the oxygen, followed by "hydrazinecarboxylate". For instance, the ethyl ester is ethyl hydrazinecarboxylate or ethyl carbazate. nist.gov The methyl ester is methyl hydrazinecarboxylate or methyl carbazate. nist.gov
Substituents on the nitrogen atoms are indicated by locants 'N' and 'N'' or '1' and '2'. acdlabs.com For example, This compound, 2-methyl-, ethyl ester . smolecule.com
When the this compound moiety is a substituent on a parent molecule with a higher priority functional group, the prefix "hydrazinocarbonyl-" may be used.
The term hydrazide is used for compounds where the hydroxyl group of a carboxylic acid is replaced by a -NHNH₂ group. qmul.ac.uk Hydrazones are compounds formed by the condensation of hydrazines with aldehydes or ketones and are named by placing the word "hydrazone" after the name of the corresponding aldehyde or ketone. acdlabs.com
The systematic nomenclature ensures clarity and unambiguity in identifying the vast number of derivatives that can be synthesized from this compound, reflecting its importance and versatility in chemistry.
Q & A
Basic Research Questions
Q. What is the correct IUPAC nomenclature for hydrazinecarboxylic acid and its derivatives?
- Methodology : this compound (H₂N–NH–COOH) is named systematically under IUPAC rules as a carboxylic acid derivative of hydrazine. The parent compound is prioritized as "this compound" (PIN), not "carbazic acid" . Derivatives (e.g., esters) are named by replacing the "-ic acid" suffix with "-ate" and specifying substituents (e.g., tert-butyl hydrazinecarboxylate) .
Q. What are standard synthetic routes for preparing this compound derivatives?
- Methodology :
- Hydrazinolysis : React esters with hydrazine in alcoholic solutions to form hydrazides (e.g., methyl hydrazinecarboxylate) .
- Condensation : Use coupling agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine in THF to synthesize protected derivatives (e.g., tert-butyl esters) .
- Example : tert-Butyl hydrazinecarboxylate is prepared via hydrazine and tert-butyl chloroformate in THF, yielding 46–75% depending on alkyl chain length .
Q. How can spectroscopic techniques characterize this compound compounds?
- Methodology :
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and N–H (~3300 cm⁻¹) stretches .
- NMR :
- ¹H NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl protons), δ 8.0–8.5 ppm (aromatic protons in derivatives) .
- ¹³C NMR : Carbonyl carbons appear at ~155–160 ppm .
- MS : Confirm molecular ions (e.g., m/z 299.37 for C₁₇H₂₁N₃O₂) .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) elucidate the electronic structure of this compound derivatives?
- Methodology :
- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-311++G(d,p) basis sets. Analyze frontier orbitals (HOMO-LUMO gaps) to predict reactivity .
- Natural Bond Orbital (NBO) : Assess hyperconjugation effects (e.g., stabilization via σ→σ* interactions in the –NH–CO– backbone) .
- Molecular Electrostatic Potential (MESP) : Map charge distribution to identify nucleophilic/electrophilic sites .
Q. What challenges arise in resolving crystallographic structures of this compound derivatives?
- Methodology :
- Single-Crystal X-ray Diffraction : Use SHELX programs for structure refinement. Address challenges like twinning or low-resolution data via iterative cycles in SHELXL .
- Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., N–H···O bonds in tert-butyl derivatives, forming 2D networks) .
Q. How do reaction conditions influence yield and purity in multi-step syntheses?
- Methodology :
- Optimization Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Esterification | CDMT, N-methylmorpholine, THF, 4h | 46–75 | >95% (RP-HPLC) | |
| Hydrazinolysis | Hydrazine hydrate, EtOH, reflux | 60–85 | ~90% (TLC) |
- Purity Control : Use RP-HPLC (C18 column, MeCN/H₂O gradient) with UV detection at 254 nm .
Q. What roles do this compound derivatives play in energetic materials (EMOFs)?
- Methodology :
- Coordination Chemistry : this compound acts as a bidentate ligand, forming stable complexes with metals (e.g., Zn, Cu) for high-energy frameworks .
- Detonation Properties : Calculate detonation velocity (D) and pressure (P) using Cheetah software. Derivatives with nitro groups (e.g., dinitrosopiperazine-2-carboxylic acid) show enhanced thermal stability .
Data Contradictions and Resolution
- Synthesis Yields : Discrepancies in yields (e.g., 46% vs. 75% for tert-butyl derivatives ) stem from alkyl chain length and steric effects. Resolution: Optimize stoichiometry and reaction time via Design of Experiments (DoE) .
- Spectroscopic Assignments : Conflicting IR peaks for N–H stretches (e.g., 3200–3400 cm⁻¹ vs. 3100–3300 cm⁻¹ ). Resolution: Use deuterated solvents in NMR and temperature-controlled IR to minimize artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
